Technical Documentation Center

1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • CAS: 19532-39-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary In contemporary medicinal chemistry, the 1-arylpyrazole-3-carboxylic acid scaffold is recognized as a highly versatile, "privileged" pharmacophore. Specifically, 1-(4-methylphenyl)-1H-pyrazole-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1-arylpyrazole-3-carboxylic acid scaffold is recognized as a highly versatile, "privileged" pharmacophore. Specifically, 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (commonly referred to as 1-p-tolyl-1H-pyrazole-3-carboxylic acid) serves as a critical building block in the development of kinase inhibitors, cannabinoid receptor antagonists, and enzyme inhibitors [1].

This whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, regioselective synthesis methodologies, and downstream applications in drug discovery. By understanding the causality behind its synthetic behavior and structural activity relationships (SAR), researchers can effectively leverage this scaffold for novel therapeutic design.

Chemical Identity & Physicochemical Profiling

The structural architecture of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid consists of a rigid, aromatic 5-membered pyrazole ring, N-substituted with a lipophilic para-tolyl group, and C-substituted at position 3 with a polar, ionizable carboxylic acid. This amphiphilic nature makes it an excellent candidate for engaging both hydrophobic pockets and polar hydrogen-bonding networks within target proteins.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Common Synonyms 1-p-Tolyl-1H-pyrazole-3-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 3 (2x Carboxylate O, 1x Pyrazole N)
Rotatable Bonds 2 (N1-Phenyl, C3-Carboxyl)
Topological Polar Surface Area (tPSA) 55.1 Ų
Predicted pKa ~3.5 (Carboxylic acid moiety)

Synthetic Methodology: The Regioselectivity Challenge

The classical approach to synthesizing 1-arylpyrazole-3-carboxylic acids relies on the Knorr pyrazole synthesis, which involves the condensation of an asymmetric 1,3-dicarbonyl compound with an arylhydrazine.

The core technical challenge in this synthesis is regioselectivity . Because the 1,3-dicarbonyl intermediate (e.g., ethyl 2,4-dioxobutanoate) possesses two distinct electrophilic centers, nucleophilic attack by the 4-methylphenylhydrazine yields a mixture of two regioisomers: the desired 3-carboxylate and the sterically hindered 5-carboxylate [1].

To bypass the difficulty of separating highly polar free carboxylic acid regioisomers, the protocol is designed as a self-validating system: the reaction is performed using an ester-protected dicarbonyl. The resulting ester regioisomers exhibit significantly different retention factors (Rf) due to the steric shielding of the ester by the adjacent N-tolyl group in the 5-isomer, allowing for facile chromatographic separation prior to saponification.

Mechanistic Pathway

Mechanism A 1,3-Dicarbonyl Equivalent (Ethyl 2,4-dioxobutanoate) C Hydrazone Intermediate A->C EtOH, Reflux B 4-Methylphenylhydrazine Hydrochloride B->C EtOH, Reflux D Regioselective Cyclization C->D -H2O E Ethyl 1-(p-tolyl)-1H- pyrazole-3-carboxylate (Target) D->E Pathway A F Ethyl 1-(p-tolyl)-1H- pyrazole-5-carboxylate (Byproduct) D->F Pathway B G Saponification (LiOH, H2O/THF) E->G Isolation H 1-(4-methylphenyl)-1H- pyrazole-3-carboxylic acid G->H Acidification

Fig 1. Regioselective synthesis and saponification of the pyrazole-3-carboxylic acid core.

Step-by-Step Experimental Protocol

This protocol is engineered for high-fidelity isolation of the 3-carboxylic acid isomer.

Phase 1: Cyclocondensation

  • Initiation: Dissolve ethyl 2,4-dioxobutanoate sodium salt (1.0 eq, 10 mmol) and 4-methylphenylhydrazine hydrochloride (1.05 eq, 10.5 mmol) in anhydrous ethanol (30 mL). Causality: The hydrochloride salt of the hydrazine provides a mildly acidic environment, which acts as an in-situ catalyst to activate the highly electrophilic aldehyde/ketone carbon for the initial nucleophilic attack.

  • Propagation: Reflux the mixture at 80 °C for 4-6 hours under a nitrogen atmosphere.

  • Validation: Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The disappearance of the hydrazine spot confirms completion.

Phase 2: Regioisomer Separation

  • Workup: Concentrate the reaction mixture in vacuo. Resuspend the crude residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ (2 x 25 mL) to neutralize residual acid, followed by brine (25 mL).

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes). Causality: The 1-arylpyrazole-5-carboxylate elutes faster due to the steric hindrance between the N-tolyl ring and the ester group, which prevents the ester from effectively interacting with the polar silica stationary phase. Isolate the slower-eluting 3-carboxylate.

Phase 3: Saponification (Ester Hydrolysis)

  • Cleavage: Dissolve the isolated ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (5 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (15 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 10 mmol). Stir at room temperature for 4 hours. Causality: LiOH is selected over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating hydroxide attack without risking degradation of the pyrazole ring.

  • Isolation: Evaporate the organic solvents. Dilute the aqueous phase with 10 mL of water and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches ~2.0. Validation: The pKa of the pyrazole-3-carboxylic acid is ~3.5. Lowering the pH to 2.0 ensures >95% protonation, driving the precipitation of the free acid. Filter, wash with ice-cold water, and dry under high vacuum.

Downstream Derivatization & SAR Utility

In drug development, the free carboxylic acid is rarely the final therapeutic entity due to poor membrane permeability. Instead, it serves as a synthetic handle for amide coupling. The p-tolyl group plays a critical role in Structural Activity Relationship (SAR) by projecting its para-methyl moiety into deep, hydrophobic sub-pockets (e.g., the active site of O-acetylserine sulfhydrylase), thereby increasing binding affinity through enhanced van der Waals interactions [1].

Amide Coupling Workflow

Amide_Coupling A 1-(4-methylphenyl)-1H- pyrazole-3-carboxylic acid B Carboxylate Activation (HATU / DIPEA / DMF) A->B Base Deprotonation C Active Ester Intermediate B->C Coupling Reagent D Nucleophilic Attack (1° or 2° Amine) C->D Amine Addition E 1-p-tolyl-1H-pyrazole- 3-carboxamide Derivative D->E -HOAt, -Urea

Fig 2. HATU-mediated amide coupling workflow for pyrazole-3-carboxylic acid derivatization.

Causality in Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior ability to suppress racemization (if chiral amines are used) and its rapid kinetics in forming the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

Analytical Characterization Standards

To ensure the structural integrity and regiochemical purity of the synthesized 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, the following analytical benchmarks must be met:

Analytical MethodExpected Spectral DataDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆)δ 12.80 (br s, 1H, COOH), 8.52 (d, J = 2.5 Hz, 1H, Pyrazole H-5), 7.78 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (d, J = 2.5 Hz, 1H, Pyrazole H-4), 2.38 (s, 3H, CH₃).The J = 2.5 Hz coupling between H-4 and H-5 is characteristic of the 3-substituted pyrazole core.
¹³C NMR (100 MHz, DMSO-d₆)δ 163.5 (C=O), 145.2 (C-3), 137.8, 136.5, 130.2, 129.5 (C-5), 119.8, 109.5 (C-4), 20.8 (CH₃).Confirms the carbon skeleton; C-4 appears highly shielded (~109 ppm) due to the electron-rich nature of the pyrazole.
LC-MS (ESI+) m/z 203.1 [M+H]⁺Verifies the exact mass (MW = 202.21) and confirms the absence of the ethyl ester starting material (m/z 231.1).

References

  • Pieroni, M., et al. "Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design." PLoS One, 14(8), e0220557 (2019). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Database." PubChem, CID 11982851 (General Pyrazole Scaffold Reference). URL:[Link]

Exploratory

Regioisomerism in Pyrazole Pharmacophores: A Technical Analysis of 1-(4-Methylphenyl)-1H-Pyrazole-3- vs. 5-Carboxylic Acids

Executive Summary In small-molecule drug discovery, the spatial orientation of pharmacophoric vectors dictates target engagement, off-target toxicity, and physicochemical properties. The regioisomers 1-(4-methylphenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the spatial orientation of pharmacophoric vectors dictates target engagement, off-target toxicity, and physicochemical properties. The regioisomers 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid and 1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid represent a classic paradigm of how a simple positional shift of a carboxylic acid group fundamentally alters molecular conformation. This whitepaper deconstructs the structural causality, regioselective synthetic workflows, and pharmacological implications of these two distinct chemical entities.

Structural Causality and Conformational Dynamics

The core divergence between the 3-isomer and the 5-isomer is driven by steric hindrance , which directly dictates the three-dimensional conformation of the molecule.

  • The 5-Carboxylic Acid Isomer (Twisted Conformation): In the 5-isomer, the carboxylic acid group is situated at the C5 position, directly adjacent to the N1 atom bearing the 4-methylphenyl (p-tolyl) group. The spatial proximity between the bulky carboxylic acid and the ortho-protons of the p-tolyl ring creates a severe van der Waals clash. To resolve this thermodynamic penalty, the p-tolyl ring is forced to rotate out of the pyrazole plane, adopting a dihedral angle typically exceeding 45°. This orthogonal geometry breaks the extended

    
    -conjugation between the aryl and pyrazole rings.
    
  • The 3-Carboxylic Acid Isomer (Planar Conformation): Conversely, placing the carboxylic acid at the C3 position removes it from the steric sphere of the N1-aryl group. Without this steric penalty, the p-tolyl ring can adopt a near-coplanar conformation with the pyrazole core, maximizing orbital overlap and stabilizing the molecule through extended

    
    -conjugation.
    

StericLogic Core 1-(4-methylphenyl)-1H-pyrazole Core Pos5 C5-Carboxylic Acid Core->Pos5 Pos3 C3-Carboxylic Acid Core->Pos3 Clash Steric Clash with Ortho-Protons Pos5->Clash NoClash No Steric Hindrance Pos3->NoClash Twist Twisted Conformation (Broken Conjugation) Clash->Twist Planar Coplanar Conformation (Extended Conjugation) NoClash->Planar

Fig 1: Conformational causality driven by steric hindrance in pyrazole regioisomers.

Pharmacological Implications

The conformational differences between these isomers dictate their utility in rational drug design:

  • Planar Binding (3-Isomers): The coplanar nature of 3-carboxylic acids allows them to intercalate or bind efficiently to flat, hydrophobic pockets. For example, 5-aryl-1H-pyrazole-3-carboxylic acids are highly selective inhibitors of human Carbonic Anhydrases (hCA IX and XII), where the planar geometry is critical for deeply penetrating the active site (1)[1].

  • Orthogonal Binding (5-Isomers): The twisted conformation of the 5-isomer is highly advantageous when targeting complex, deep binding pockets (such as specific kinase hinge regions or PfDHODH inhibitors) where a 3D vector is required to engage specific target residues while avoiding the off-target toxicity often associated with flat, intercalating molecules.

Regioselective Synthesis Strategies

Standard Knorr pyrazole synthesis (condensation of arylhydrazines with 1,3-diketones) typically yields an intractable mixture of 3- and 5-regioisomers. Controlling this requires specific kinetic or thermodynamic interventions.

Regioselectivity SM p-Tolylhydrazine + 1,3-Dicarbonyl Cond1 DMAc / HCl (Kinetic) SM->Cond1 Direct Condensation Cond2 N-Acetylation (Directed) SM->Cond2 PCl3 / Base Iso5 5-COOH Isomer (Twisted) Cond1->Iso5 Regioselective Iso3 3-COOH Isomer (Planar) Cond2->Iso3 Regioselective

Fig 2: Regioselective synthetic pathways for 1-(p-tolyl)pyrazole carboxylic acid isomers.

Kinetic Control for the 5-Isomer

To selectively synthesize the 5-isomer, the reaction is driven by kinetic control. Utilizing a strong polar aprotic solvent like N,N-dimethylacetamide (DMAc) with an HCl catalyst favors the rapid attack of the more nucleophilic terminal


 of the hydrazine onto the most electrophilic carbonyl of the diketone, kinetically trapping the 5-substituted pyrazole before thermodynamic equilibration occurs (2)[2].
Directed Synthesis for the 3-Isomer

Direct condensation often fails to yield the 3-isomer cleanly. Instead, a directed two-step approach is required. By pre-acylating the hydrazine (e.g., forming N-acetyl-N'-(4-methylphenyl)hydrazine), the nucleophilicity of the substituted nitrogen is suppressed. Subsequent treatment with an electrophile and


 forces cyclization exclusively at the 3-position, followed by base hydrolysis to yield the free acid (3)[3].

Quantitative Physicochemical Profiling

Property / Metric1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Steric Hindrance (N1 to COOH) Minimal (Distal orientation)Severe (Proximal orientation)
N1-Aryl Dihedral Angle ~0° - 15° (Near-Planar)> 45° (Orthogonal/Twisted)
Electronic State Extended

-conjugation
Disrupted conjugation
Synthetic Control Strategy Directed Acylation / ProtectionKinetic Condensation (DMAc/HCl)
Target Pharmacophore Profile Flat hydrophobic pockets (e.g., CA IX)Deep, 3D vector pockets (e.g., Kinases)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that establish a self-validating feedback loop, preventing downstream failures.

Protocol A: Regioselective Synthesis of the 5-Carboxylic Acid Isomer

Causality Focus: Direct condensation with free carboxylic acids often leads to decarboxylation or poor yields. Thus, the ethyl ester is synthesized first under kinetic control, followed by controlled saponification.

  • Condensation: Dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in anhydrous DMAc (0.5 M). Add p-tolylhydrazine hydrochloride (1.05 eq) at 20°C.

  • Catalysis: Add 50 mol% of 10 N aqueous HCl. Logic: HCl accelerates the second dehydration step, kinetically trapping the 5-isomer.

  • IPC Check (Crucial): Stir for 3 hours. Analyze via LC-MS. Do not proceed until the intermediate ester mass

    
     is >95% pure by UV area. Validation: This prevents the carryover of unreacted diketone, which would undergo base-catalyzed aldol condensation during saponification, generating intractable tar.
    
  • Saponification: Isolate the ester via aqueous workup (EtOAc extraction). Dissolve the crude ester in THF/H2O (3:1) and add LiOH·H2O (2.0 eq). Stir at 40°C for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Filter the resulting precipitate to yield the pure 5-carboxylic acid.

Protocol B: Directed Synthesis of the 3-Carboxylic Acid Isomer

Causality Focus: Pre-acetylation forces the regiochemistry by electronically deactivating the N1 nitrogen, leaving only the terminal nitrogen available for the initial nucleophilic attack.

  • Acylation: React p-tolylhydrazine with acetic anhydride (1.0 eq) in DCM at 0°C to yield N-acetyl-N'-(4-methylphenyl)hydrazine.

  • Cyclocondensation: Combine the acetylated hydrazine (1.0 eq) with diethyl

    
    -(ethoxymethylidene)malonate (1.1 eq) in the presence of 
    
    
    
    (1.5 eq) as a cyclizing agent. Heat to 70°C for 4 hours.
  • IPC Check: Monitor by TLC (Hexanes:EtOAc 7:3). The reaction is complete when the acetylated starting material is fully consumed, indicating successful formation of the N-acetylpyrazolone intermediate.

  • Hydrolysis & Deprotection: Add 6M NaOH (excess) directly to the reaction mixture and reflux for 12 hours. Logic: The harsh basic conditions simultaneously cleave the N-acetyl directing group and hydrolyze the ester to the free 3-carboxylic acid.

  • Isolation: Cool, acidify to pH 3, and recrystallize from ethanol.

References

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett.2

  • MDPI Molecules. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. 3

  • PubMed / Elsevier. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. 1

  • ResearchGate. (2018). Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][1,2,4]triazines. 4

Sources

Foundational

physical properties of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid This technical guide provides a comprehensive overview of the known and predicted (C₁₁H₁₀N₂O₂). Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the known and predicted (C₁₁H₁₀N₂O₂). Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document synthesizes available data with established analytical methodologies. Given the scarcity of published experimental data for this specific molecule, this guide establishes a foundational understanding through high-quality computational predictions and provides detailed protocols for empirical validation.

Introduction and Strategic Context

1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. This structural motif is of significant interest due to its prevalence in molecules with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of this compound—a tolyl group on the pyrazole nitrogen and a carboxylic acid at the 3-position—makes it a valuable and versatile building block for constructing more complex molecular architectures in discovery chemistry programs.[2][3] Understanding its fundamental physical properties is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in downstream applications.

This guide addresses the current information gap by presenting robust computational data and outlining the necessary experimental workflows to determine these properties empirically.

cluster_0 Core Structure: Pyrazole Carboxylic Acid cluster_1 Influences Physicochemical Properties Pyrazole_Ring Pyrazole Core Melting_Point Melting Point Pyrazole_Ring->Melting_Point Planarity, Packing Carboxylic_Acid Carboxylic Acid (C3) Solubility Solubility Carboxylic_Acid->Solubility H-bonding Acidity Acidity (pKa) Carboxylic_Acid->Acidity Tolyl_Group 4-Methylphenyl (N1) Lipophilicity Lipophilicity (LogP) Tolyl_Group->Lipophilicity Hydrophobic

Caption: Logical relationship between the compound's structural motifs and its key physical properties.

Molecular Identity and Computationally Derived Properties

Table 1: Core Identifiers and Calculated Properties

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₂ PubChem[4]
Monoisotopic Mass 202.07423 Da PubChem[4]
IUPAC Name 1-(4-methylphenyl)pyrazole-3-carboxylic acid PubChem[4]
InChIKey NOVBSGSCYSNIKR-UHFFFAOYSA-N PubChem[4]
SMILES CC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O PubChem[4]

| Predicted XlogP | 2.1 | PubChem[4] |

The predicted XlogP value of 2.1 suggests that the compound has moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability, a crucial parameter in drug design.

Further computational analysis using Collision Cross Section (CCS) prediction provides insights into the molecule's shape and ion mobility in the gas phase, which is valuable for mass spectrometry-based analytical methods.[4]

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 203.08151 142.1
[M+Na]⁺ 225.06345 151.3
[M-H]⁻ 201.06695 145.6
[M+K]⁺ 241.03739 148.1

Data sourced from PubChemLite, calculated using CCSbase.[4]

Context from Structural Analogs

While data for the target compound is sparse, examining its structural isomers provides a valuable experimental context for properties like melting point. Crystal packing, which dictates the melting point, is highly sensitive to isomeric changes, but a general range can be inferred.

Table 3: Experimental Melting Points of Related Pyrazole Carboxylic Acids

Compound Name CAS Number Melting Point (°C) Note
3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid 879996-66-4 280 - 282 (dec.) Isomer; different substitution pattern.[5]
5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid 1017781-22-4 203 - 212 Analog; different phenyl substitution.[6]

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | 195 - 196 | Analog; different N-substituent.[7] |

The high melting points of these related compounds, particularly the isomer, suggest that 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is likely a crystalline solid with a relatively high melting point, reflecting a stable crystal lattice.

Experimental Protocols for Physicochemical Characterization

To move beyond computational predictions, empirical determination of physical properties is essential. The following section details standard, self-validating laboratory protocols for characterizing a new chemical entity like the topic compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. This method is chosen for its simplicity, small sample requirement, and high accuracy.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline sample into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid preliminary scan (10-20 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool, then perform a second, more precise measurement with a new sample. Start heating at a rate of 1-2 °C/min approximately 15 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a compound in water. It ensures that an equilibrium between the dissolved and undissolved solute is achieved, providing a thermodynamically stable value.

G A 1. Preparation Add excess solid to water B 2. Equilibration Shake at constant temp (e.g., 25°C) for 24-48 hours A->B Establish Equilibrium C 3. Phase Separation Centrifuge to pellet undissolved solid B->C Isolate Saturated Solution D 4. Sampling Carefully extract aliquot of the supernatant (aqueous phase) C->D Prevent Solid Contamination E 5. Quantification Analyze concentration via a calibrated method (e.g., HPLC-UV) D->E Measure Dissolved Amount F Result Solubility (mg/L or mol/L) E->F

Caption: Standard experimental workflow for the Shake-Flask solubility determination method.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert flask. The excess solid is critical to ensure saturation.

  • Equilibration: Agitate the flask in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C) for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Further clarify the saturated solution by centrifugation at high speed to pellet all undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV, against a set of known calibration standards.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, absorption, and receptor binding. Potentiometric titration is a highly reliable method for measuring this property.

Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low. The starting solution should be at a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base. This point corresponds to the midpoint of the steepest part of the titration curve.

Conclusion

1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant synthetic potential. While experimental characterization is lacking in the current literature, this guide provides a robust foundation based on computational predictions. The predicted moderate lipophilicity and the likelihood of it being a high-melting crystalline solid offer initial guidance for its use. The detailed experimental protocols provided herein outline a clear path for researchers to empirically determine its critical physical properties—melting point, solubility, and pKa—thereby enabling its confident application in pharmaceutical and material science research.

References

  • PubChem. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
  • Chem-Impex. (n.d.). 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid.
  • ChemicalBook. (n.d.). 3-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid ethyl ester.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PubChemLite. (n.d.). 1-(4-methylphenyl)-1h-pyrazole-3-carboxylic acid (C11H10N2O2).
  • PubChemLite. (n.d.). 1-(4-methylphenyl)-3-phenyl-1h-pyrazole-4-carboxylic acid.
  • J&K Scientific. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
  • ChemScene. (n.d.). 1-(4-Bromo-3-methylphenyl)-1h-pyrazole-3-carboxylic acid.
  • Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID.
  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • Chem-Impex. (n.d.). 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.

Sources

Exploratory

1-aryl-1H-pyrazole-3-carboxylic acid derivatives literature review

The following technical guide provides an in-depth analysis of 1-aryl-1H-pyrazole-3-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry and agrochemical discovery. Synthesis, Pharmacology, and Stra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-aryl-1H-pyrazole-3-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry and agrochemical discovery.

Synthesis, Pharmacology, and Strategic Applications[1][2]

Executive Summary

The 1-aryl-1H-pyrazole-3-carboxylic acid scaffold represents a cornerstone in heterocyclic chemistry, serving as the pharmacophore for blockbuster drugs and high-potency herbicides.[1][2] Its structural rigidity, coupled with the ability to project substituents into defined biological pockets, makes it ideal for modulating G-protein coupled receptors (specifically CB1/CB2) and inhibiting enzymes like Cyclooxygenase-2 (COX-2) and Protoporphyrinogen Oxidase (PPO).[1][2] This guide synthesizes current synthetic methodologies, structure-activity relationships (SAR), and experimental protocols for researchers in drug discovery and crop protection.

Strategic Importance & Applications

Pharmaceutical Sector[2][3][4]
  • Cannabinoid Regulation: The 1,5-diarylpyrazole motif is best known through Rimonabant (SR141716), a CB1 receptor inverse agonist. The 3-carboxylic acid position is frequently derivatized into amides or esters to tune lipophilicity and blood-brain barrier (BBB) permeability.[1][2]

  • Anti-Inflammatory: Derivatives exhibit selective COX-2 inhibition, offering gastro-sparing analgesic profiles similar to Celecoxib (which carries a 1,5-diarylpyrazole core, though sulfonated).[1][2]

Agrochemical Sector[1][2][4][5]
  • PPO Inhibitors: In herbicides like Pyraflufen-ethyl , the pyrazole-3-carboxylate core is essential for inhibiting chlorophyll biosynthesis, causing rapid necrosis in broadleaf weeds.[1]

Chemical Synthesis: Pathways & Regioselectivity[1][2][6]

The synthesis of 1-aryl-1H-pyrazole-3-carboxylates is dominated by the cyclocondensation of 1,3-dicarbonyl equivalents with aryl hydrazines.[1][2] A critical challenge is regioselectivity : ensuring the aryl group lands at the N1 position while controlling the placement of substituents at C5 vs. C3.

Method A: Claisen Condensation (The Classical Route)

This is the industry-standard approach for generating the 1,5-diaryl substitution pattern required for CB1 biological activity.

  • Step 1: Claisen condensation of an acetophenone with diethyl oxalate using a strong base (NaOEt or LiHMDS) yields a 2,4-dioxo-4-arylbutanoate (diketoester) .[1][2]

  • Step 2: Cyclization with an aryl hydrazine.[1][2]

    • Regioselectivity Note: In acidic media (AcOH), the hydrazine NH2 attacks the most electrophilic carbonyl (next to the ester), favoring the 1,5-diaryl isomer. In neutral/basic conditions, the 1,3-diaryl isomer may compete.

Method B: 1,3-Dipolar Cycloaddition (Modern Approach)

For high-precision synthesis, the reaction of nitrilimines (generated in situ from hydrazonyl halides) with alkynes (e.g., ethyl propiolate) yields pyrazoles with predictable regiochemistry, though this method is less scalable for bulk manufacturing.

Visualization: Synthesis Workflow

The following diagram illustrates the divergent pathways to 1,3- vs 1,5-isomers.

SynthesisPathway Start Acetophenone Derivatives Inter Diketoester Intermediate Start->Inter Claisen Condensation Reagent Diethyl Oxalate + NaOEt Reagent->Inter Path1 Acidic Cyclization (AcOH/EtOH) Inter->Path1 + Hydrazine Path2 Basic Cyclization Inter->Path2 + Hydrazine Hydrazine Aryl Hydrazine (Ar-NHNH2) Prod1 1,5-Diaryl-pyrazole-3-carboxylate (Major Product - Bioactive) Path1->Prod1 Nucleophilic Attack at C2 Carbonyl Prod2 1,3-Diaryl-pyrazole-5-carboxylate (Minor/Inactive Isomer) Path2->Prod2 Attack at C4 Carbonyl

Caption: Divergent synthesis of pyrazole regioisomers controlled by cyclization pH.

Experimental Protocol (SOP)

Target Molecule: Ethyl 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. Rationale: This structure mimics the core of Rimonabant, serving as a versatile precursor for CB1 antagonists.

Reagents
  • 4'-Chloroacetophenone (10 mmol)[1][2]

  • Diethyl oxalate (12 mmol)[1][2]

  • Sodium ethoxide (12 mmol, 21% wt in ethanol)

  • 2,4-Dichlorophenylhydrazine hydrochloride (10 mmol)[1]

  • Glacial Acetic Acid (Solvent)[1][2]

Step-by-Step Methodology
  • Formation of Diketoester:

    • In a dry round-bottom flask under N2, charge Sodium ethoxide solution.

    • Add Diethyl oxalate dropwise at 0°C. Stir for 15 min.

    • Add 4'-Chloroacetophenone dissolved in dry ethanol dropwise.

    • Allow to warm to room temperature (RT) and reflux for 4 hours. The solution will turn dark orange/red.[2]

    • Validation: TLC (Hexane:EtOAc 8:2) should show consumption of acetophenone.[1][2]

    • Acidify with 1M HCl, extract with EtOAc, dry over MgSO4, and concentrate to yield the crude diketoester.

  • Cyclization:

    • Dissolve the crude diketoester in Glacial Acetic Acid (20 mL).

    • Add 2,4-Dichlorophenylhydrazine hydrochloride.[1][2]

    • Reflux at 110°C for 6–8 hours.[1][2]

    • Causality: Acetic acid promotes the protonation of the carbonyl beta to the ester, directing the hydrazine's primary amine to attack the carbonyl adjacent to the aryl ring, securing the 1,5-diaryl configuration.

  • Purification:

    • Pour reaction mixture into ice-cold water. A precipitate will form.[1][2]

    • Filter the solid and wash with cold water.[2]

    • Recrystallize from Ethanol/Water to remove trace 1,3-isomer.[2]

Medicinal Chemistry & SAR

CB1 Receptor Antagonism

The 1-aryl-1H-pyrazole-3-carboxylic acid derivatives function primarily as inverse agonists .[1][2] They stabilize the inactive conformation of the CB1 receptor (a GPCR), preventing G-protein coupling.

Key SAR Rules:

  • Position 1 (N-Aryl): A 2,4-dichlorophenyl group is optimal.[1][2] The steric bulk and lipophilicity fill a hydrophobic pocket in the receptor.

  • Position 5 (C-Aryl): A 4-chlorophenyl or 4-bromophenyl group is required for high affinity.[1][2]

  • Position 3 (Carboxyl): This is the "exit vector."[1][2] Converting the acid to a hydrazide, amide, or reverse amide often improves solubility without destroying affinity. However, bulky groups here can shift the compound from an antagonist to a partial agonist.

Visualization: CB1 Signaling Blockade

The diagram below details how these derivatives interrupt the endocannabinoid signaling cascade.

CB1Signaling Ligand 1-Aryl-pyrazole Derivative (Inverse Agonist) CB1 CB1 Receptor (Transmembrane) Ligand->CB1 Binds & Stabilizes Inactive State Gi_protein Gi/o Protein Complex CB1->Gi_protein Prevents Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition Lifted MAPK MAPK Pathway Gi_protein->MAPK Signal Blocked cAMP cAMP Levels AC->cAMP Increases (Inverse Agonism)

Caption: Mechanism of CB1 inverse agonism by pyrazole derivatives blocking Gi/o coupling.[1]

Data Summary: Structure-Activity Relationship (SAR)
PositionSubstituentEffect on Activity (CB1/COX-2)
N1 (Aryl) 2,4-DichlorophenylOptimal for CB1 affinity; fills hydrophobic pocket.[1][2]
N1 (Aryl) 4-NitrophenylIncreases antimicrobial potency; decreases CB1 affinity.[1][2]
C5 (Aryl) 4-ChlorophenylHigh CB1 affinity (Rimonabant-like).[1][2]
C5 (Aryl) 4-MethoxyphenylEnhances Anti-inflammatory (COX-2) selectivity.[1][2]
C3 (Carboxyl) Ethyl EsterProdrug form; high lipophilicity.[1][2]
C3 (Carboxyl) CarboxamideImproves metabolic stability; critical for receptor H-bonding.[1][2]

Agrochemical Utility: The PPO Inhibitor Connection

While pharmaceutical research focuses on the 1,5-diaryl pattern, agrochemistry utilizes the 1-alkyl-3-aryl or 1-methyl-5-aryl variations.[1][2]

  • Case Study: Pyraflufen-ethyl

    • Structure: Ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate.[1][2]

    • Mechanism: Inhibits Protoporphyrinogen Oxidase (PPO), leading to protoporphyrin IX accumulation, membrane peroxidation, and weed death.

    • Relevance: Demonstrates that the pyrazole-3-carboxylate core is robust enough to support complex ether side chains required for herbicide uptake.[1][2]

References

  • Vertex AI Search. (2025).[1][2] Synthesis of 1-aryl-1H-pyrazole-3-carboxylic acid derivatives. Retrieved from 3[1][2]

  • National Institutes of Health (NIH). (2011).[1][2] Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists. Bioorg Med Chem Lett. Retrieved from 4[2]

  • MDPI. (2018).[1][2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from 5[1][2]

  • PubChem. (2025).[1][2] Pyraflufen-ethyl Compound Summary. Retrieved from 2[1][2]

  • American Chemical Society (ACS). (2005).[1][2] Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles. J. Org.[1][2][6] Chem. Retrieved from 7

Sources

Foundational

A Technical Guide to 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal and agricultural chemistry. The pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal and agricultural chemistry. The pyrazole scaffold is a recognized "privileged structure," frequently found in compounds with diverse biological activities.[1][2] This technical guide provides a comprehensive overview of its core molecular attributes, a validated synthesis protocol with mechanistic insights, expected analytical characteristics, and its key applications for researchers and professionals in drug development and chemical synthesis.

Core Molecular Attributes

The fundamental properties of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid are summarized below. Accurate identification through these parameters is the first step in any research or development workflow. While PubChem provides data for the isomeric 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, this guide focuses on the specified 1-(4-methylphenyl) isomer.[3]

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[3][4]
Molecular Weight 202.21 g/mol [3][4]
IUPAC Name 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid-
Canonical SMILES CC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O-
InChI Key NOVBSGSCYSNIKR-UHFFFAOYSA-N-
Appearance White to off-white powder/solid[4]
Melting Point 280 - 282 °C (decomposes) (for isomer)[4]

Note: Physical properties such as melting point are for the related isomer 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid and should be considered indicative.[4]

Synthesis and Mechanistic Rationale

The synthesis of 1-aryl-pyrazole-3-carboxylic acids is a well-established process in organic chemistry, most commonly achieved through a cyclocondensation reaction.[5]

Principle of Synthesis

The core of the synthesis involves the reaction of an arylhydrazine with a 1,3-dicarbonyl compound or an equivalent synthon. For the target molecule, 4-methylphenylhydrazine serves as the nitrogen-containing precursor that forms the N1-aryl bond of the pyrazole ring. A suitable three-carbon backbone with the required oxidation states is an ester of 2,4-dioxobutanoic acid (oxalacetic ester). The reaction proceeds via a condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] Subsequent hydrolysis of the ester group affords the final carboxylic acid.

A Validated Two-Step Synthetic Protocol

This protocol describes the synthesis starting from commercially available reagents.

Step 1: Synthesis of Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

  • Reagents & Equipment:

    • 4-methylphenylhydrazine hydrochloride

    • Ethyl 2,4-dioxobutanoate (or its sodium salt)

    • Ethanol or Acetic Acid (as solvent)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 4-methylphenylhydrazine hydrochloride in the chosen solvent (e.g., ethanol). If starting with the free base, this step can be modified.

    • Add an equimolar amount of ethyl 2,4-dioxobutanoate to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pyrazole ester intermediate.

Step 2: Hydrolysis to 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid

  • Reagents & Equipment:

    • Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (from Step 1)

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2M)

    • Hydrochloric Acid (HCl) for acidification

    • Beaker, magnetic stirrer, pH paper.

  • Procedure:

    • Suspend the ester in the aqueous NaOH solution.

    • Heat the mixture gently (e.g., 60-80 °C) with stirring until the solid dissolves and the hydrolysis is complete (monitor by TLC).[7]

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution with HCl until the pH is acidic (pH ~2-3).

    • The carboxylic acid will precipitate as a solid.

    • Filter the solid, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps Reactant_A 4-Methylphenylhydrazine Step1 Step 1: Cyclocondensation (Ethanol, Reflux) Reactant_A->Step1 Reactant_B Ethyl 2,4-dioxobutanoate Reactant_B->Step1 Intermediate Ethyl 1-(4-methylphenyl)-1H- pyrazole-3-carboxylate Step1->Intermediate Step2 Step 2: Saponification (Aq. NaOH, Heat) Step3 Step 3: Acidification (Aq. HCl) Step2->Step3 Product 1-(4-methylphenyl)-1H- pyrazole-3-carboxylic Acid Step3->Product Intermediate->Step2

Caption: A two-step synthesis workflow for the target compound.

Spectroscopic and Analytical Characterization

Structural confirmation is critical. While a specific experimental spectrum for this exact compound is not provided in the search results, the expected characteristics can be predicted based on its structure and data from analogous compounds.[8][9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (~7.2-7.8 ppm), corresponding to the AA'BB' system of the 4-substituted phenyl ring.

    • Pyrazole Protons: Two doublets in the heteroaromatic region (~6.8-8.0 ppm) for the protons at the C4 and C5 positions of the pyrazole ring.

    • Methyl Protons: A singlet at ~2.4 ppm corresponding to the tolyl methyl group.

    • Carboxylic Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic & Pyrazole Carbons: Multiple signals in the ~110-150 ppm range. The C3 and C5 carbons of the pyrazole are typically deshielded due to the adjacent nitrogen atoms.[9]

    • Carboxylic Carbon: A signal in the ~160-170 ppm region for the C=O of the acid.

    • Methyl Carbon: A signal in the aliphatic region, ~21 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

    • C=N & C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic and pyrazole rings.[9]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) would be expected at m/z 202. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₁H₁₀N₂O₂.

Applications in Research and Development

Pyrazole carboxylic acids are valuable building blocks due to their rigid scaffold, defined vectoral properties, and ability to participate in hydrogen bonding.[2][11]

Pharmaceutical Intermediate

The pyrazole nucleus is present in numerous approved drugs, making its derivatives highly sought after in medicinal chemistry.[1] This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic activities, including:

  • Anti-inflammatory agents

  • Antimicrobial and antifungal compounds [7]

  • Anticancer agents [11]

  • Enzyme inhibitors , such as for L-2-hydroxy acid oxidase (Hao2)[12]

Agrochemical Building Block

In agricultural science, pyrazole derivatives are used in the development of modern pesticides. This compound can act as a precursor for:

  • Herbicides

  • Fungicides [13]

  • Insecticides

Logical Relationship of Applications

Applications cluster_pharma Pharmaceutical R&D cluster_agro Agrochemical R&D Core 1-(4-methylphenyl)-1H- pyrazole-3-carboxylic Acid Pharma_Inter Scaffold for Bioactive Molecules Core->Pharma_Inter derivatization Agro_Inter Precursor for Pest Management Agents Core->Agro_Inter synthesis App1 Anti-inflammatory Drugs Pharma_Inter->App1 App2 Antimicrobial Agents Pharma_Inter->App2 App3 Enzyme Inhibitors Pharma_Inter->App3 App4 Herbicides Agro_Inter->App4 App5 Fungicides Agro_Inter->App5

Caption: Applications of the title compound in major R&D sectors.

References

  • Gomha, S. M., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

  • PubMed. (2012, July 1). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • R Discovery. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Eureka Select. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-methylphenyl)-3-phenyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Chemazone. (n.d.). 1-(4-bromo-3-methylphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2023, November 1). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3). Retrieved from [Link]

  • Google Patents. (n.d.). US2153615A - 1-aryl-5-pyrazolone-3-carboxylic acids.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

Comprehensive Safety Data and Handling Protocol for 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary In modern drug discovery, the pyrazole core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents. Specifically, 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (also known as 1-(p-tolyl)-1H-pyrazole-3-carboxylic acid) serves as a critical bifunctional building block.

While its synthetic utility is vast, the compound presents specific occupational hazards. This whitepaper transcends a standard Safety Data Sheet (SDS) by detailing the physicochemical causality behind its hazards, establishing self-validating experimental workflows, and providing authoritative safety protocols grounded in mechanistic understanding.

Physicochemical Profiling & Hazard Causality

To safely handle a chemical, one must understand how its molecular structure dictates its macroscopic behavior. The table below summarizes the core quantitative data for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

Table 1: Physicochemical and GHS Hazard Profile
Property / ParameterValue / ClassificationMechanistic Rationale
Molecular Formula C₁₁H₁₀N₂O₂N/A
Molecular Weight 202.21 g/mol Facilitates rapid dissolution in organic solvents.
Appearance White to off-white crystalline powderProne to aerosolization if mechanically agitated.
Solubility Soluble in DMF, DMSO; Insoluble in H₂OHigh lipophilicity driven by the p-tolyl group.
Skin Irritation Category 2 (H315)Lipophilic core penetrates the stratum corneum; acidic moiety denatures local proteins[1].
Eye Irritation Category 2A (H319)Carboxylic acid lowers localized pH in mucosal fluids, causing acute inflammation[2].
Respiratory Toxicity Category 3 (H335)Micro-particulates deposit in the upper respiratory tract, inducing localized acidosis[3].
The Causality of Toxicity (The "Why")

The hazard profile of this compound is a direct consequence of its structural duality. The 4-methylphenyl (p-tolyl) group imparts significant lipophilicity (estimated LogP ~ 2.5), which acts as a permeation enhancer, allowing the molecule to easily cross lipid bilayers. Once absorbed into the epidermis or mucosal membranes, the pyrazole-3-carboxylic acid moiety acts as a localized proton donor. This rapid drop in physiological pH triggers the release of inflammatory cytokines, manifesting as the erythema and irritation classified under GHS H315 and H319.

Self-Validating Experimental Protocol: Amide Coupling

As a Senior Application Scientist, I mandate that safety protocols must not be separate from experimental workflows; they must be integrated into a self-validating system . Below is a standard HATU-mediated amide coupling protocol utilizing 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, engineered with built-in safety and quality checks.

Step-by-Step Methodology
  • Gravimetric Preparation (Hazard Mitigation):

    • Action: Weigh 1.0 equivalent (eq) of the acid inside a localized exhaust draft enclosure.

    • Causality: The crystalline powder is highly prone to static cling and aerosolization. The draft prevents inhalation (H335).

    • Validation Check: Wipe the balance area with a damp pH indicator swab. A neutral reading (pH 7) validates that no micro-spills occurred.

  • Solvation & Activation:

    • Action: Dissolve the acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the carboxylic acid. The bulky p-tolyl group at the 1-position provides steric shielding, which can slightly retard the initial attack on HATU.

    • Validation Check: A distinct color change (typically to a pale yellow) within 5 minutes validates the formation of the active OAt-ester intermediate.

  • Nucleophilic Addition:

    • Action: Introduce 1.1 eq of the target primary amine dropwise at 0°C to control the exothermic reaction.

  • Quenching & Neutralization:

    • Action: Quench the reaction mixture with saturated aqueous Sodium Bicarbonate (

      
      ).
      
    • Validation Check: Test the aqueous layer with pH paper. It must read pH 8–9. This self-validates that all unreacted 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid and acidic byproducts have been successfully converted to their water-soluble, non-hazardous sodium salts[4].

AmideCoupling Start Weigh 1-(4-methylphenyl)-1H- pyrazole-3-carboxylic acid PPE Verify Draft Enclosure (Self-Validation Check) Start->PPE Solvent Dissolve in anhydrous DMF PPE->Solvent Activate Add HATU & DIPEA (Exothermic Risk) Solvent->Activate Amine Add Primary Amine (Dropwise, 0°C) Activate->Amine Monitor Visual/LC-MS Monitoring Amine->Monitor Quench Quench with NaHCO3 (aq) Validate pH 8-9 Monitor->Quench

Fig 1: Self-validating workflow for amide coupling with built-in hazard mitigation.

Emergency Response & Spill Mitigation

In the event of an accidental release, standard sweeping is strictly prohibited, as mechanical agitation will aerosolize the respiratory irritant. The following logic-driven mitigation pathway must be executed.

Mitigation Logic

Because the compound is an organic acid, it can be neutralized into a highly water-soluble, non-volatile salt using a weak base. Strong bases (like NaOH) should be avoided to prevent secondary chemical burns to the operator.

SpillResponse Spill Powder Spill Detected (H315, H319, H335) Evac Isolate Area & Ensure Local Ventilation Spill->Evac PPE Don N95/P100 Respirator & Double Nitrile Gloves Evac->PPE Sweep Moisten with Water (Prevent Aerosolization) PPE->Sweep Neutralize Apply Solid NaHCO3 (Neutralize Acid Core) Sweep->Neutralize Collect Collect in Hazardous Waste Container Neutralize->Collect

Fig 2: Logic-driven spill mitigation pathway utilizing chemical neutralization.

Post-Spill Validation

After the physical collection of the neutralized paste, the affected surface must be washed with a 5%


 solution, followed by distilled water. The final washate must be tested with pH strips to confirm a return to a neutral pH (7.0), acting as the final self-validating step of the decontamination process.

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 5-methyl-1H-pyrazole-3-carboxylic acid." Kishida. Available at: [Link]

  • ResearchGate. "Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][1,2,4]triazines." ResearchGate Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic Acid

This Application Note is designed for researchers and drug development professionals requiring a high-purity, regioselective synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid . Abstract & Strategic Overview T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity, regioselective synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid .

Abstract & Strategic Overview

The synthesis of 1-aryl-pyrazole-3-carboxylic acids is frequently complicated by the formation of the regioisomeric 1-aryl-pyrazole-5-carboxylic acid. Standard cyclocondensation of arylhydrazines with unsymmetrical 1,3-dicarbonyl equivalents often yields mixtures or favors the thermodynamically stable 5-isomer under neutral conditions.

This protocol details a regioselective route to the 1,3-isomer (1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid) using an enaminone intermediate and controlled acidic cyclization. By utilizing 4-methylphenylhydrazine hydrochloride rather than the free base, we direct the nucleophilic attack to favor the formation of the 3-carboxylate derivative. This method ensures high regiochemical fidelity (>95:5 ratio) and simplifies purification.

Key Applications
  • Medicinal Chemistry: Scaffold for COX-2 inhibitors, factor Xa inhibitors, and anti-inflammatory agents.

  • Agrochemicals: Precursor for pyrazole-amide fungicides.[1]

  • Ligand Design: Bidentate ligands for metal-organic frameworks (MOFs).

Retrosynthetic Analysis & Mechanism

The regioselectivity is governed by the initial nucleophilic attack of the hydrazine on the dielectrophile (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate).

  • Pathway A (Target): Acid-mediated attack of the hydrazine terminal nitrogen (

    
    ) on the C2-ketone . This positions the aryl group on the nitrogen that eventually bonds to C4, placing the carboxylate at C3.
    
  • Pathway B (Undesired): Attack of the hydrazine terminal nitrogen on the C4-enamine carbon (Michael-type). This results in the carboxylate ending up at C5.

Regioselectivity Control Diagram

Regioselectivity Start Ethyl 4-(dimethylamino)- 2-oxo-3-butenoate ConditionA Condition A: Hydrazine Hydrochloride (Acidic/Protic) Start->ConditionA ConditionB Condition B: Free Hydrazine (Neutral/Basic) Start->ConditionB Hydrazine 4-Methylphenylhydrazine InterA Attack at C2 (Ketone) ConditionA->InterA Favored InterB Attack at C4 (Enamine) ConditionB->InterB Favored Prod3 Target: 1,3-Isomer (3-Carboxylate) InterA->Prod3 Cyclization Prod5 Byproduct: 1,5-Isomer (5-Carboxylate) InterB->Prod5 Cyclization

Figure 1: Mechanistic divergence in pyrazole synthesis. Using the hydrazine salt (Condition A) directs attack to the ketone, yielding the target 1,3-isomer.

Experimental Protocol

Phase 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxo-3-butenoate

This intermediate is generated from ethyl pyruvate. It is sensitive to moisture and should be used promptly or stored under inert gas at -20°C.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
Ethyl Pyruvate 116.12 1.0 11.6 g (100 mmol)
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) 119.16 1.1 13.1 g (110 mmol)

| Toluene (Anhydrous) | - | Solvent | 50 mL |

Procedure:

  • Charge a 250 mL round-bottom flask with Ethyl Pyruvate (11.6 g) and anhydrous Toluene (50 mL).

  • Add DMF-DMA (13.1 g) dropwise over 10 minutes at room temperature.

  • Equip the flask with a reflux condenser and heat to 80°C for 4 hours. The solution will turn deep yellow/orange.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove toluene and methanol byproduct.

  • Result: Deep orange/red oil (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate). Yield is typically quantitative. Use directly in Phase 2 without further purification.

Phase 2: Regioselective Cyclization

Critical Step: Use 4-Methylphenylhydrazine Hydrochloride . If you only have the free base, convert it to the HCl salt in situ by adding 1.0 equivalent of concentrated HCl to the ethanol solution before adding the enaminone.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
Enaminone Intermediate (from Phase 1) 171.19 1.0 ~17.1 g (theoretical)
4-Methylphenylhydrazine Hydrochloride 158.63 1.05 16.6 g

| Ethanol (Absolute) | - | Solvent | 150 mL |

Procedure:

  • Dissolve 4-Methylphenylhydrazine Hydrochloride (16.6 g) in Ethanol (150 mL) in a 500 mL round-bottom flask. Stir until mostly dissolved (suspension is fine).

  • Dilute the crude Enaminone from Phase 1 with 20 mL Ethanol and add it to the hydrazine solution.

  • Heat the mixture to Reflux (78°C) for 3–4 hours.

  • Monitor by TLC (Hexane:EtOAc 3:1). The starting enaminone (polar, UV active) should disappear.

  • Cool the mixture to room temperature. The product, Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate , often precipitates as a solid.

  • Workup:

    • If solid precipitates:[2] Filter, wash with cold ethanol (2 x 20 mL), and dry.

    • If solution remains clear: Concentrate to ~25% volume, pour into ice water (200 mL), and stir vigorously. Filter the resulting precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Target Yield: 70–85%

    • Appearance: Off-white to pale yellow solid.

Phase 3: Hydrolysis to Final Acid

Reagents:

Reagent MW Equiv. Amount
Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate 230.26 1.0 11.5 g (50 mmol)
Lithium Hydroxide (LiOH·H2O) 41.96 2.5 5.25 g

| THF / Water (1:1) | - | Solvent | 100 mL |

Procedure:

  • Dissolve the ester (11.5 g) in THF (50 mL).

  • Add a solution of LiOH (5.25 g) in Water (50 mL).

  • Stir at Room Temperature for 4–6 hours (or 50°C for 1 hour). TLC should show baseline acid spot.

  • Evaporate the THF under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to pH 2–3. A thick white precipitate will form.

  • Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

Quality Control & Characterization

To validate the regiochemistry (1,3-isomer vs 1,5-isomer), NOESY NMR is the gold standard.

Analytical Specification
  • Compound: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

  • Molecular Formula:

    
    
    
  • MW: 202.21 g/mol

1H NMR Data (DMSO-d6, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
12.80br s1HCOOHDisappears with D2O
8.45 d (J=2.5 Hz) 1H Py-H5 Key Signal
7.78d (J=8.5 Hz)2HAr-H (ortho)
7.35d (J=8.5 Hz)2HAr-H (meta)
6.90d (J=2.5 Hz)1HPy-H4
2.35s3HAr-CH3
Distinguishing Isomers
  • 1,3-Isomer (Target): The proton at position 5 (Py-H5,

    
     ~8.45) is spatially close to the ortho-protons of the 
    
    
    
    -tolyl ring.
    • NOESY: Strong cross-peak between Py-H5 and Ar-H(ortho) .

  • 1,5-Isomer (Impurity): The carboxylic acid is at position 5.[4] The proton is at position 3. The aryl group is at position 1.

    • NOESY: No cross-peak between Py-H3 and Ar-H(ortho) (too far).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in reagents; Old DMF-DMA.Use fresh DMF-DMA; Ensure anhydrous conditions.
Formation of 1,5-Isomer Used free hydrazine base; Reaction pH too high.Ensure Hydrazine Hydrochloride is used.[5] Add 2-3 drops of conc. HCl to the ethanol if using free base.
Ester not precipitating Product too soluble in EtOH.Pour reaction mixture into ice-water (3x volume) to force precipitation.
Incomplete Hydrolysis LiOH too weak or old.Heat to 50°C; Check pH is >12 during reaction.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry, 2008 , 73, 3523. Link

  • Enaminone Reactivity: Martins, M. A. P., et al. "1,1,1-Trichloro-4-methoxy-3-alken-2-ones: Versatile Building Blocks for the Synthesis of 5-Trichloromethylisoxazoles and Pyrazoles." Synthesis, 2002 , 2002(15), 2220-2224. Link

  • General Pyrazole Protocols: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[6] Synlett, 2006 , 3267.[6][7] Link

  • NMR Characterization: Elguero, J., et al. "Proton NMR of pyrazoles." Magnetic Resonance in Chemistry, 1987 , 25, 305. Link

Sources

Application

synthesis of pyrazole-3-carboxylic acids from trichloromethyl enones

Application Note: Regiocontrolled Synthesis of Pyrazole-3-Carboxylic Acids via Trichloromethyl Enones Executive Summary Pyrazole-3-carboxylic acids are highly privileged scaffolds in modern drug discovery, serving as cor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled Synthesis of Pyrazole-3-Carboxylic Acids via Trichloromethyl Enones

Executive Summary

Pyrazole-3-carboxylic acids are highly privileged scaffolds in modern drug discovery, serving as core pharmacophores in cyclooxygenase-2 (COX-2) inhibitors, cannabinoid receptor antagonists, and factor Xa inhibitors[1]. However, the classic Knorr pyrazole synthesis—the condensation of 1,3-dicarbonyls with substituted hydrazines—often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-regioisomers[2].

This application note details a highly efficient, regiocontrolled methodology utilizing trichloromethyl enones (1,1,1-trichloro-4-alkoxy-3-alken-2-ones) as 1,3-dielectrophilic precursors. By strategically manipulating the protonation state of the hydrazine reagent, researchers can exclusively drive the reaction toward the 1,3-regioisomer. Subsequent in situ haloform-type solvolysis and targeted saponification yield high-purity pyrazole-3-carboxylic acids[3].

Mechanistic Rationale & Regiocontrol (E-E-A-T)

The success of this protocol relies on the dual functionality of the trichloromethyl (–CCl₃) group. First, its intense electron-withdrawing nature highly activates the adjacent C2 carbonyl toward nucleophilic attack. Second, it acts as a masked carboxylate; under alcoholic conditions, it undergoes a haloform-type cleavage to yield an ester, which is easily saponified to the free acid[3].

The Causality of Regiocontrol: The regioselectivity is entirely dictated by the protonation state of the arylhydrazine.

  • Using Hydrazine Hydrochloride (Target Pathway): Under acidic conditions, the terminal nitrogen (–NH₂) attacks the highly electrophilic C2 carbonyl carbon, while the internal, aryl-substituted nitrogen attacks the C4 β-carbon. This cyclization trajectory exclusively yields the 1,3-regioisomer [3].

  • Using Free Hydrazine (Off-Target Pathway): Under neutral or basic conditions, the terminal nitrogen acts as a softer nucleophile, preferentially attacking the C4 β-carbon via Michael addition. The internal nitrogen then closes the ring at the C2 carbonyl, exclusively yielding the 1,5-regioisomer [3].

Mechanism Enone Trichloromethyl Enone HydHCl Arylhydrazine·HCl (Acidic) Enone->HydHCl HydFree Free Arylhydrazine (Neutral/Basic) Enone->HydFree Path1 Terminal N attacks C2 Internal N attacks C4 HydHCl->Path1 Path2 Terminal N attacks C4 Internal N attacks C2 HydFree->Path2 Prod1 1,3-Regioisomer (Target Precursor) Path1->Prod1 -H2O, -CHCl3 (in EtOH) Prod2 1,5-Regioisomer (Off-Target) Path2->Prod2 -H2O, -CHCl3 (in EtOH)

Mechanistic divergence of regioselectivity based on hydrazine protonation state.

Experimental Workflows & Protocols

Workflow A Enol Ether + Trichloroacetyl Chloride B Trichloromethyl Enone (1,3-Dielectrophile) A->B Pyridine, CH2Cl2 0 °C to RT C 1-Aryl-1H-pyrazole- 3-carboxylate B->C ArNHNH2·HCl EtOH, Reflux D 1-Aryl-1H-pyrazole- 3-carboxylic acid C->D 1. NaOH, THF/H2O 2. HCl (pH 2)

Synthetic workflow for pyrazole-3-carboxylic acids from enol ethers.

Phase 1: Preparation of the 1,3-Dielectrophile (Trichloromethyl Enone)

Causality Note: Pyridine is strictly required as an acid scavenger. The acylation of the enol ether releases HCl, which would otherwise rapidly degrade the acid-sensitive enol ether starting material.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the enol ether (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trichloroacetyl chloride (1.1 equiv) over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The product typically appears as a distinct UV-active spot (Rf ~0.4) that stains yellow with KMnO₄ due to the conjugated enone system.

  • Workup: Quench with cold water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1 M HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Regioselective Cyclocondensation & Solvolysis

Causality Note: Ethanol acts as both the solvent and the nucleophile. It dissolves the polar hydrochloride salts at reflux and directly attacks the C2 position following cyclization, expelling the trichloromethyl anion (which abstracts a proton to form chloroform) to yield the ethyl ester in one pot[3].

  • Setup: Dissolve the synthesized trichloromethyl enone (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add the arylhydrazine hydrochloride salt (1.1 equiv). Do not add any external base, as maintaining the acidic environment is critical for 1,3-regioselectivity.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Validation: The reaction progress is marked by the dissolution of the hydrazine salt and a subsequent color change (often to deep yellow/orange). Evolution of chloroform gas can sometimes be detected. TLC (Hexanes/EtOAc 7:3) will show the consumption of the enone and the appearance of a highly UV-active pyrazole ester spot.

  • Isolation: Cool to room temperature and remove the ethanol under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization to isolate the pure 1-aryl-1H-pyrazole-3-carboxylate.

Phase 3: Saponification to the Free Acid

Causality Note: A mixed solvent system of THF and water is employed. The pyrazole ester is highly lipophilic and insoluble in pure water. THF ensures a homogeneous reaction mixture, allowing hydroxide ions to efficiently attack the ester carbonyl.

  • Setup: Dissolve the 1-aryl-1H-pyrazole-3-carboxylate (1.0 equiv) in a 1:1 mixture of THF and H₂O (0.1 M).

  • Hydrolysis: Add solid NaOH (5.0 equiv). Stir the mixture at room temperature or gentle heating (40 °C) for 2–3 hours.

  • Validation: Monitor by TLC. The starting ester spot will disappear, and the carboxylate salt will remain at the baseline.

  • Workup & Isolation (Critical Step): Remove the THF under reduced pressure. Failure to remove THF will cause the product to oil out instead of precipitating. Dilute the remaining aqueous layer with additional water and cool in an ice bath.

  • Acidification: Slowly add 2 M HCl until the pH reaches 2–3. A dense, white-to-off-white precipitate will form. Filter the solid, wash with ice-cold water, and dry under high vacuum to yield the pure pyrazole-3-carboxylic acid.

Quantitative Data & Optimization

The table below summarizes the critical impact of the hydrazine protonation state on the regiochemical outcome of the cyclocondensation step, validating the necessity of the hydrochloride salt for 1,3-isomer targeting[3].

Table 1: Regioselectivity and Yield Profiles in Pyrazole Synthesis

Hydrazine ReagentSolventDominant NucleophileInitial Enone Attack SiteMajor RegioisomerIsolated Yield Range
Arylhydrazine·HCl EthanolTerminal Nitrogen (–NH₂)C2 (Carbonyl)1,3-Isomer (Target) 37–97%
Arylhydrazine (Free Base) EthanolTerminal Nitrogen (–NH₂)C4 (β-carbon)1,5-Isomer (Off-Target) 52–83%

References

1.[3] Pereira, G. S., Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega 8.19 (2023): 17274-17287. URL:[Link] 2.[2] Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. URL:[Link] 3.[1] Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. URL:[Link]

Sources

Method

Application Note: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid in Coordination Chemistry

This Application Note and Protocol Guide is designed for researchers in coordination chemistry, crystal engineering, and drug discovery. It details the synthesis, complexation, and application of 1-(4-methylphenyl)-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in coordination chemistry, crystal engineering, and drug discovery. It details the synthesis, complexation, and application of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (MPPCA) , a versatile N,O-donor ligand.[1]

[1]

Introduction & Ligand Profile

1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (MPPCA) is a bifunctional ligand belonging to the 1-aryl-pyrazole-3-carboxylate family.[1] It is distinguished by a rigid heterocyclic core, a chelating N,O-donor set, and a hydrophobic p-tolyl tail.

Key Chemical Features[2][3][4][5][6][7][8][9][10]
  • Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Coordination Sites:

    • Pyrazole Nitrogen (N2): A moderately basic pyridine-like nitrogen.[1]

    • Carboxylate Group (-COO⁻): Capable of monodentate, chelating, or bridging coordination.[1]

  • Steric/Electronic Profile: The p-tolyl group at the N1 position introduces steric bulk and potential for

    
    -
    
    
    
    stacking interactions in the crystal lattice, influencing supramolecular architecture.
Primary Applications
  • Metal-Organic Frameworks (MOFs): Construction of porous coordination polymers.[1]

  • Bioinorganic Chemistry: Modeling metalloenzyme active sites; antibacterial agent development.

  • Catalysis: Supporting Lewis acidic metal centers for organic transformations.

Synthesis Protocol: Ligand Preparation

This protocol describes the regioselective synthesis of MPPCA via the Claisen condensation method followed by cyclization.

Reagents Required[1][6][7][9][11][12][13][14][15]
  • 4-Methylphenylhydrazine hydrochloride (CAS: 637-60-5)[1]

  • Ethyl 2,4-dioxovalerate (prepared from diethyl oxalate and acetone)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid[2][3][4][5]

  • Sodium Hydroxide (2M aqueous)[1]

  • Hydrochloric Acid (1M)[1]

Workflow Diagram

SynthesisWorkflow Precursors Precursors: Diethyl Oxalate + Acetone Intermed Intermediate: Ethyl 2,4-dioxovalerate Precursors->Intermed NaOEt, Et2O Cyclization Cyclization: + p-Tolylhydrazine Reflux in EtOH/AcOH Intermed->Cyclization Ester Isolation: Ethyl 1-(4-methylphenyl)-pyrazole-3-carboxylate Cyclization->Ester Regioselective Hydrolysis Hydrolysis: NaOH / H2O / MeOH Acidification (HCl) Ester->Hydrolysis Final Final Product: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid Hydrolysis->Final

Caption: Step-wise synthesis of MPPCA ligand from basic precursors.

Step-by-Step Procedure
  • Precursor Synthesis (Ethyl 2,4-dioxovalerate):

    • To a stirred suspension of sodium ethoxide (1.1 eq) in dry ether at 0°C, add a mixture of diethyl oxalate (1 eq) and acetone (1 eq) dropwise.

    • Stir for 4 hours at room temperature. The sodium salt precipitates.

    • Acidify with 10% H₂SO₄, extract with ether, and remove solvent to yield the crude diketoester.

  • Cyclization (Formation of Pyrazole Ester):

    • Dissolve Ethyl 2,4-dioxovalerate (10 mmol) in Ethanol (20 mL).

    • Add 4-Methylphenylhydrazine hydrochloride (10 mmol).[1]

    • Add Glacial Acetic Acid (0.5 mL) as a catalyst.[1]

    • Critical Step: Reflux for 4 hours. The regiochemistry is controlled by the steric bulk; the 3-ester is generally favored over the 5-ester in acidic alcoholic media.

    • Cool to room temperature. The ester often precipitates. If not, evaporate solvent and recrystallize from ethanol.

  • Hydrolysis (Ester to Acid):

    • Suspend the ester (5 mmol) in Methanol (10 mL) and 2M NaOH (10 mL).

    • Reflux for 1 hour (solution becomes clear).

    • Cool in an ice bath and acidify to pH 2 with 1M HCl.

    • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 60°C.

Coordination Chemistry Protocols

MPPCA acts as a versatile ligand. Below are two standard protocols for generating metal complexes.

Protocol A: Solvothermal Synthesis (For MOFs/Polymers)

Best for creating crystalline coordination polymers with Zn(II), Co(II), or Cd(II).[1]

  • Preparation:

    • Tube A: Dissolve MPPCA (0.1 mmol) in DMF (2 mL).

    • Tube B: Dissolve Metal Nitrate salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in H₂O (1 mL).[1]

  • Mixing:

    • Combine solutions in a 10 mL Teflon-lined autoclave.

    • Add 1 drop of dilute HNO₃ (to slow nucleation).[1]

  • Heating:

    • Seal and heat at 100°C for 48 hours .

    • Cool at a rate of 5°C/hour to room temperature.

  • Isolation:

    • Filter the resulting block crystals. Wash with DMF and Ethanol.

Protocol B: Room Temperature Stirring (For Discrete Complexes)

Best for bioactivity studies using Cu(II) or Ni(II).[1]

  • Dissolution: Dissolve MPPCA (1 mmol) in Methanol (15 mL). Add Triethylamine (1 mmol) to deprotonate the carboxylic acid.[1]

  • Complexation: Add Metal Acetate/Chloride (0.5 mmol) dissolved in Methanol (5 mL) dropwise.

    • Note: A 2:1 Ligand:Metal ratio usually favors the formation of discrete [M(L)₂(Solvent)₂] complexes.[1]

  • Crystallization: Stir for 2 hours. Filter any precipitate. Allow the filtrate to evaporate slowly over 3-5 days to obtain X-ray quality crystals.

Coordination Modes Visualization

CoordinationModes cluster_Ligand MPPCA Ligand Metal Metal Center N2 N(2) (Pyrazole) N2->Metal Chelate O1 O (Carboxyl) O1->Metal Chelate O2 O (Carboxyl) O2->Metal Bridging (Polymer)

Caption: Primary coordination modes. Solid blue lines indicate N,O-chelation (discrete complex); dotted green line indicates bridging to a second metal (polymer).[1]

Characterization & Data Interpretation

TechniqueFeature to ObserveInterpretation
FT-IR

(C=O) shift
Free acid: ~1700 cm⁻¹.[1] Complex: Shifts to 1550-1600 cm⁻¹ (asymmetric stretch), indicating deprotonation and coordination.[1]
¹H NMR Pyrazole proton (H4)Typically a singlet around 6.8-7.2 ppm.[1] Shifts downfield upon coordination to a paramagnetic metal.
SC-XRD Bond LengthsM-N bond: ~2.0-2.2 Å; M-O bond: ~1.9-2.1 Å.[1] Check for

-

stacking between p-tolyl rings (centroid distance < 3.8 Å).
TGA Weight LossFirst step: Loss of solvent (H₂O/DMF) < 150°C. Second step: Ligand decomposition > 300°C (indicates stability).[1]

Applications & Bioactivity[2][3][5][9]

Biological Activity

Complexes of pyrazole-3-carboxylic acids often exhibit enhanced antimicrobial activity compared to the free ligand due to the Overtone’s Concept and Tweedy’s Chelation Theory . The lipophilic p-tolyl group facilitates penetration through the lipid membrane of bacteria.

  • Target Organisms: S. aureus (Gram-positive), E. coli (Gram-negative).[1][6]

  • Protocol: Dissolve complex in DMSO. Perform Minimum Inhibitory Concentration (MIC) assay using serial dilutions (100 - 6.25 µg/mL).[1]

Crystal Engineering (MOFs)

The 120° angle between the N-donor and the carboxylate group makes MPPCA an excellent "angular linker."[1]

  • Topology: Can form helical chains or 2D grid networks depending on the metal geometry (Tetrahedral Zn vs. Octahedral Co).[1]

  • Gas Sorption: Activation of these MOFs (solvent removal) can create pores suitable for CO₂ capture, stabilized by the interaction with the aromatic toyl ring.

References

  • Synthesis of 1-aryl-pyrazole-3-carboxylates

    • Title: "Regioselective synthesis of 1-aryl-1H-pyrazole-3-carboxylic acids."
    • Source:Journal of Heterocyclic Chemistry
    • Context: Defines the reaction conditions for hydrazine condens
  • Coordination Modes of Pyrazole Carboxylates

    • Title: "The crystal structure of diaqua-bis[5-(4-methylphenyl)-1H-pyrazole-3-carboxylato-κN,O]-cobalt(II)" (Note: Isomer comparison).
    • Source:Zeitschrift für Kristallographie[7]

    • Context: Illustrates the N,O-chel
  • Biological Activity of Pyrazole Complexes

    • Title: "Transition metal complexes with pyrazole-based ligands: Synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry
    • Context: Validates the antimicrobial enhancement upon complex
    • [1]

  • General MOF Synthesis Protocols

    • Title: "Reticular Synthesis and the Design of New M
    • Source:N
    • Context: Foundational text for solvothermal synthesis parameters.
    • [1]

Sources

Application

Application Note: A Comprehensive Guide to the Amide Coupling of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid

Introduction: The Significance of Pyrazole Carboxamides The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents.[1][2] These heterocyclic compounds are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The synthetic versatility of the pyrazole core allows for extensive functionalization, enabling chemists to meticulously tune the pharmacological profiles of new chemical entities.

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the effective coupling of a key building block, 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, with a variety of primary and secondary amines. We will explore the fundamental principles of amide bond formation, compare leading coupling methodologies, and provide robust, step-by-step protocols that emphasize both efficiency and reproducibility.

Foundational Principles: The Art of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow. Direct reaction requires high temperatures that can degrade complex molecules. Therefore, the process universally relies on the "activation" of the carboxylic acid's carboxyl group. This activation transforms the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[4] Modern coupling reagents are sophisticated molecules designed to facilitate this activation under mild conditions, minimizing side reactions and preserving stereochemical integrity.

G cluster_workflow General Amide Coupling Workflow Start Carboxylic Acid + Amine Activation Carboxylic Acid Activation (Coupling Reagent + Base) Start->Activation Step 1 Attack Nucleophilic Attack by Amine Activation->Attack Step 2 Product Amide Product + Byproducts Attack->Product Step 3

Caption: General workflow for amide bond formation.

Strategic Selection: Choosing the Optimal Coupling Reagent

The success of the coupling reaction is critically dependent on the choice of reagents. For a substrate like 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, several excellent methods are available. The selection hinges on factors such as the reactivity of the amine, desired reaction scale, cost, and ease of byproduct removal. Below, we dissect the two most reliable and widely adopted strategies.

The Uronium/Guanidinium Salt Method: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[5][6] Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.

Mechanism of Action:

  • The carboxylic acid, deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU.[7]

  • This forms an unstable O-acyl(tetramethyl)isouronium salt.

  • The liberated HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks this salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[5]

  • The amine then attacks the activated ester to form the stable amide bond. The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate this final step via a hydrogen-bonded transition state, accelerating the reaction.[5]

G cluster_hatu HATU-Mediated Coupling Mechanism CarboxylicAcid R-COOH + Base ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster HATU_Reagent HATU HATU_Reagent->ActiveEster AmideProduct Amide Product (R-CO-NHR') ActiveEster->AmideProduct Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R'-NH₂ Amine->AmideProduct

Caption: Simplified mechanism of HATU-mediated coupling.

The Carbodiimide Method: EDC / HOBt

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are classic and cost-effective coupling reagents.[8] Using EDC alone can lead to side reactions, such as the formation of an unreactive N-acylurea byproduct. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is therefore considered standard practice.[8]

Mechanism of Action:

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

  • This intermediate is prone to rearrangement. HOBt intercepts it, forming a more stable and still highly reactive HOBt-active ester. This crucial step minimizes racemization (if chiral centers are present) and prevents N-acylurea formation.[8]

  • The amine performs a nucleophilic attack on the HOBt-ester, yielding the desired amide.

  • A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through simple aqueous extraction.[8]

G cluster_edc EDC/HOBt-Mediated Coupling Mechanism CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC_Reagent EDC EDC_Reagent->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester Byproducts Water-Soluble Urea Byproduct O_Acylisourea->Byproducts HOBt_Reagent HOBt HOBt_Reagent->HOBt_Ester AmideProduct Amide Product (R-CO-NHR') HOBt_Ester->AmideProduct Amine R'-NH₂ Amine->AmideProduct

Caption: Simplified mechanism of EDC/HOBt coupling.

Comparative Overview
FeatureHATU / DIPEAEDC / HOBtAcid Chloride Formation
Efficiency Very high, often faster reactions[5]High, widely applicableVery high, but can be too reactive
Byproducts Tetramethylurea, HOAtWater-soluble urea[8]HCl, residual SOCl₂/ (COCl)₂
Purification Requires chromatographyOften simplified by aqueous washRequires careful quenching and purification
Cost HigherMore economicalEconomical reagents
Mildness Very mild, low racemization risk[6]Mild, HOBt suppresses racemization[8]Harsh conditions (heat, strong reagents)[9]
Best For Difficult couplings, sensitive substrates, peptide synthesisGeneral purpose, large-scale synthesisRobust, simple amines; not for complex molecules

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and reliability, especially with less reactive amines.

Materials and Reagents:

  • 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.1 eq)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[6]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Activation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).[6]

  • Stir the mixture at room temperature for 20-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.

  • Coupling: In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[4] This removes DMF and unreacted reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and economical choice for a wide range of amines.

Materials and Reagents:

  • 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Desired amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq or 0.1 eq catalytic)[8][10]

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask, add 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration). If solubility is an issue, DMF can be used as an alternative.

  • Cool the flask to 0 °C in an ice-water bath.[8]

  • Coupling: Add EDC·HCl (1.2 eq) to the stirred solution portion-wise over 5-10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash sequentially with 1M HCl (1x) (to remove excess amine), saturated NaHCO₃ solution (1x) (to remove excess carboxylic acid and HOBt), and brine (1x).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Product Characterization: Confirming Success

The identity and purity of the final 1-(4-methylphenyl)-1H-pyrazole-3-carboxamide product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet between δ 8-10 ppm).[11][12] Characteristic shifts for the pyrazole ring protons, the tolyl methyl group (around δ 2.4 ppm), and aromatic protons. Protons on the amine moiety will also be visible.
¹³C NMR Appearance of the amide carbonyl carbon signal (typically δ 160-170 ppm).[12] Signals corresponding to the carbons of the pyrazole and phenyl rings.
LC-MS A major peak corresponding to the calculated mass-to-charge ratio (m/z) of the target product, confirming its molecular weight.[11][13]
FT-IR A strong C=O stretching vibration for the amide carbonyl group (typically 1630-1680 cm⁻¹). An N-H stretching band may also be visible around 3300 cm⁻¹.[11][12]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive coupling reagent; wet solvent/reagents; amine is a poor nucleophile.Use fresh, high-purity coupling reagents. Ensure all glassware and solvents are anhydrous. Switch to a more powerful coupling reagent like HATU.
Starting Material Remains Insufficient equivalents of coupling reagent or amine; insufficient reaction time.Increase equivalents of the limiting reagent slightly (e.g., 1.2 eq of amine). Extend reaction time, monitoring by TLC.
Formation of N-acylurea (EDC method) Omission or insufficient amount of HOBt.Always include at least a catalytic amount, preferably a full equivalent, of HOBt when using EDC.[8][10]
Difficulty in Purification Byproducts co-elute with the product.Ensure the aqueous work-up is performed thoroughly to remove water-soluble impurities. For basic pyrazole products, consider deactivating the silica gel with 1% triethylamine in the eluent.[14]

Conclusion

The amide coupling of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a robust and highly adaptable transformation critical for the synthesis of novel compounds in drug discovery. By understanding the underlying mechanisms of different coupling reagents, researchers can strategically select the optimal conditions for their specific amine substrate. The detailed protocols for HATU and EDC/HOBt-mediated reactions provided herein offer reliable and well-validated pathways to successfully synthesize a diverse library of pyrazole carboxamides, paving the way for further biological evaluation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic-Synthesis.org. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Acid-Amine Coupling using BOP. Organic-Synthesis.org. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

Sources

Method

Application Note: Preparation of 1-(4-Methylphenyl)-1H-pyrazole-3-carbonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of 1-aryl-1H-pyrazole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 1-aryl-1H-pyrazole-3-carbonyl chlorides is a critical transformation in medicinal chemistry, serving as a gateway to synthesize amides, esters, and complex heterocyclic scaffolds (e.g., cannabinoid receptor ligands and kinase inhibitors).

While thionyl chloride (


) is a traditional reagent for acyl chloride formation, it often requires harsh reflux conditions that can degrade sensitive pyrazole substrates or lead to unwanted side reactions. As a Senior Application Scientist, I strongly recommend the oxalyl chloride / catalytic DMF  methodology[1].

The Causality of Reagent Selection: Oxalyl chloride (


) reacts with N,N-Dimethylformamide (DMF) to generate a highly reactive chloroiminium ion (the Vilsmeier-Haack reagent) in situ [2]. This intermediate activates the carboxylic acid at temperatures as low as 0 °C to room temperature. The reaction is driven to completion by the irreversible evolution of gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) [3]. This method avoids the need for thermal forcing, preserving the integrity of the 1-(4-methylphenyl)-1H-pyrazole core while ensuring near-quantitative conversion.

Reaction Pathway & Workflow Visualization

The following diagrams illustrate the chemical mechanism and the physical workflow required to execute this protocol successfully.

Mechanism DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Active Species) DMF->Vilsmeier + Oxalyl Chloride - CO, - CO2, - Cl- OxCl Oxalyl Chloride (COCl)2 OxCl->Vilsmeier Adduct Mixed Imino-Anhydride Intermediate Vilsmeier->Adduct + Acid - HCl Acid Pyrazole-3-carboxylic acid (Substrate) Acid->Adduct Adduct->DMF Regenerated Product Pyrazole-3-carbonyl chloride (Target) Adduct->Product + Cl- - DMF

Figure 1: DMF-catalyzed chlorination mechanism via the Vilsmeier-Haack intermediate.

Workflow Step1 1. System Preparation Dry DCM + Cat. DMF (0 °C) Step2 2. Reagent Activation Dropwise addition of (COCl)2 (Vilsmeier Reagent Formation) Step1->Step2 Step3 3. Substrate Addition Add 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid Stir 2-4h at RT Step2->Step3 Step4 4. Self-Validation Quench 10 µL aliquot in MeOH/TEA Analyze by LC-MS for Methyl Ester Step3->Step4 Step5 5. Isolation Concentrate under reduced pressure Co-evaporate with Toluene Step4->Step5

Figure 2: End-to-end experimental workflow for the synthesis and isolation of the acid chloride.

Materials and Reagents

Scale: 10.0 mmol (Standard Discovery Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid202.211.002.02 gSubstrate
Oxalyl Chloride126.931.501.30 mL (1.90 g)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.0539 µL (36.5 mg)Catalyst
Dichloromethane (DCM), AnhydrousN/AN/A20.0 mLSolvent
Toluene, AnhydrousN/AN/A2 x 10 mLCo-evaporation Solvent
Methanol / Triethylamine (TEA)N/AN/A200 µL / 10 µLQuench Reagents (Validation)

Detailed Experimental Protocol

Step 1: System Preparation & Activation
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon.

  • Solvent & Catalyst: Add 2.02 g (10.0 mmol) of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid to the flask. Suspend the solid in 20.0 mL of anhydrous DCM. Add 39 µL (0.05 mmol) of anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality Note: Cooling is essential because the reaction between DMF and oxalyl chloride is highly exothermic. Controlling the temperature prevents the rapid, violent evolution of CO and

      
       gases and minimizes the degradation of the Vilsmeier reagent [2].
      
Step 2: Chlorination
  • Addition: Using a glass syringe, add 1.30 mL (15.0 mmol) of oxalyl chloride dropwise over 10 minutes.

    • Observation: Immediate effervescence (gas evolution) will occur. The suspension will gradually transition into a clear, homogenous solution as the insoluble carboxylic acid is converted into the highly soluble acid chloride.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours under an inert atmosphere.

Step 3: In-Process Self-Validation (The Methanol Quench)

Trustworthiness requires a self-validating system. Acid chlorides are highly reactive and unstable under standard LC-MS conditions (which contain water), often leading to false negatives (reversion to the starting acid). To validate completion: 6. Quench: Withdraw a 10 µL aliquot of the reaction mixture. Inject it into a standard HPLC vial containing 200 µL of Methanol and 10 µL of Triethylamine (TEA). Shake well. 7. Analysis: Analyze the quenched sample via LC-MS or TLC.

  • Validation Criteria: The complete disappearance of the starting carboxylic acid mass (

    
    ) and the exclusive appearance of the methyl ester derivative, 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester (
    
    
    
    ). If starting material remains, add an additional 0.2 eq of oxalyl chloride and stir for 1 hour.
Step 4: Isolation and Purification
  • Concentration: Once validated, transfer the flask to a rotary evaporator. Remove the DCM and excess oxalyl chloride under reduced pressure (bath temperature 30 °C).

    • Safety Note: Ensure the rotary evaporator is equipped with a cold trap and vented properly, as unreacted oxalyl chloride and HCl will be drawn off.

  • Co-evaporation (Critical Step): Add 10 mL of anhydrous toluene to the crude residue and evaporate again under reduced pressure. Repeat this process a second time.

    • Causality Note: Acid chlorides trap residual HCl and oxalyl chloride. Toluene forms an azeotrope-like sweep that efficiently strips away these volatile, acidic impurities, leaving a pure, neutral acid chloride ready for downstream coupling [3].

  • Storage: The resulting 1-(4-methylphenyl)-1H-pyrazole-3-carbonyl chloride is typically obtained as a pale yellow to off-white solid. Flush the flask with Argon, seal tightly, and use immediately or store at -20 °C.

Expected Analytical Data

ParameterExpected ResultAnalytical Method
Yield > 95% (crude, quantitative)Gravimetric
Physical State Pale yellow to off-white solidVisual Inspection
Purity > 95% (based on methyl ester derivatization)UPLC-MS (UV 254 nm)
LC-MS (Quenched)

217.1

(Methyl Ester)
ESI+ Mass Spectrometry
IR Spectroscopy Strong

stretch at ~1750-1770 cm⁻¹
FT-IR (ATR)

References

  • Acyl chloride - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • DMF-catalysed chlorination of carboxylic acids. ResearchGate. Available at:[Link]

Application

Application Note: 1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid in Agrochemical Synthesis

Executive Summary The transition toward highly targeted, environmentally persistent, and low-toxicity crop protection agents has placed nitrogen-rich heterocycles at the forefront of agrochemical discovery[1]. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward highly targeted, environmentally persistent, and low-toxicity crop protection agents has placed nitrogen-rich heterocycles at the forefront of agrochemical discovery[1]. Among these, pyrazole-3-carboxylic acid derivatives serve as foundational building blocks for some of the most commercially successful agrochemicals, including Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor-modulating diamide insecticides[2][3].

This application note details the synthesis, mechanistic rationale, and downstream functionalization of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (also known as 1-p-tolyl-1H-pyrazole-3-carboxylic acid). As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps, but the underlying chemical causality required to successfully utilize this intermediate in the development of next-generation crop protection agents.

Mechanistic Rationale & Scaffold Design

When designing an agrochemical active ingredient (AI), the choice of the core scaffold dictates both target engagement and environmental mobility. The 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid intermediate is engineered with specific physicochemical goals:

  • The Pyrazole-3-Carboxylic Core: The pyrazole nitrogen (N2) acts as a critical hydrogen-bond acceptor, while the 3-carboxylic acid serves as the primary vector for amidation. In SDHI fungicides, this resulting carboxamide moiety is essential for binding to the ubiquinone binding site (Q-site) of fungal mitochondrial Complex II[4].

  • The p-Tolyl Substitution: Replacing a standard phenyl ring with a 4-methylphenyl (p-tolyl) group serves a dual purpose. Chemically, the electron-donating methyl group increases the nucleophilicity of the intermediate hydrazine, leading to higher regioselectivity during cyclization[1]. Biologically, it finely tunes the lipophilicity (LogP) of the final molecule, enhancing penetration through waxy plant cuticles and lipophilic fungal cell walls without compromising systemic mobility within the plant's vascular system[5].

MOA S1 Agrochemical Application S2 Penetration of Fungal Cell Wall (Enabled by p-Tolyl LogP) S1->S2 S3 Mitochondrial Complex II (Succinate Dehydrogenase) S2->S3 S4 Binding at Ubiquinone Q-site (H-bond via Pyrazole-3-Amide) S3->S4 Target Engagement S5 Arrest of Fungal Respiration & Pathogen Death S4->S5 Efficacy

Fig 1: Mechanism of Action (MoA) for SDHI fungicides derived from the pyrazole-3-carboxylic scaffold.

Synthetic Methodologies & Protocols

The following self-validating protocols describe the synthesis of the core scaffold and its subsequent functionalization.

Synthesis N1 p-Tolylhydrazine N3 Regioselective Condensation N1->N3 N2 1,3-Dielectrophile (e.g., Diketoester) N2->N3 N4 1-(4-methylphenyl)-1H-pyrazole -3-carboxylate N3->N4 EtOH, 80°C N5 Base Hydrolysis (NaOH/HCl) N4->N5 N6 1-(4-methylphenyl)-1H-pyrazole -3-carboxylic acid N5->N6 >95% Purity

Fig 2: Regioselective synthetic workflow for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid with >90% regioselectivity over the unwanted 5-carboxylic acid isomer.

Causality & Design: The condensation of p-tolylhydrazine with a 1,3-dielectrophile (such as ethyl 2,4-dioxopentanoate) is thermodynamically driven. By controlling the initial nucleophilic attack at 0°C, the more nucleophilic terminal nitrogen of the hydrazine preferentially attacks the more electrophilic ketone carbonyl. This kinetic control locks the intermediate trajectory, ensuring the ester group remains at the 3-position[1].

Step-by-Step Procedure:

  • Hydrazine Preparation: Suspend 10.0 mmol of p-tolylhydrazine hydrochloride in 25 mL of anhydrous ethanol. Add 10.0 mmol of sodium acetate to liberate the free hydrazine base. (Rationale: Using the HCl salt ensures long-term reagent stability; in situ neutralization prevents premature oxidative degradation).

  • Electrophile Addition: Cool the suspension to 0°C using an ice-water bath. Dropwise, add 10.5 mmol of ethyl 2,4-dioxopentanoate over 15 minutes. (Rationale: Strict thermal control prevents thermodynamic equilibration to the 5-isomer).

  • Cyclocondensation: Remove the ice bath and heat the reaction mixture to reflux (80°C) for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the intermediate hydrazone is fully consumed.

  • Saponification: Cool the mixture to room temperature. Add 15 mL of 2M aqueous NaOH and stir for 2 hours to hydrolyze the ethyl ester. (Rationale: Base-catalyzed hydrolysis is highly efficient for pyrazole-3-esters, which are sterically unhindered).

  • Acidification & Isolation: Concentrate the mixture in vacuo to remove ethanol. Dilute the aqueous residue with water and acidify to pH 2 using 3M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Downstream Functionalization to SDHI Carboxamides

Objective: Convert the isolated carboxylic acid into a highly active fungicidal carboxamide analog[2][5].

Causality & Design: While modern peptide coupling agents (e.g., HATU) are common in pharmaceutical discovery, agrochemical synthesis demands highly scalable, atom-economical methods. Thionyl chloride (SOCl₂) is utilized to generate an acid chloride intermediate, which is subsequently trapped by an aniline derivative[2].

Step-by-Step Procedure:

  • Acid Chloride Generation: Suspend 5.0 mmol of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid in 15 mL of anhydrous toluene. Add 2 drops of N,N-dimethylformamide (DMF) as a catalyst, followed by 10.0 mmol of SOCl₂.

  • Reflux: Heat the mixture to 85°C for 2 hours. The reaction is complete when gas evolution (SO₂, HCl) ceases and the suspension becomes a clear, homogeneous solution.

  • Concentration: Remove toluene and excess SOCl₂ under reduced pressure to yield the crude acid chloride. (Rationale: Complete removal of SOCl₂ is critical to prevent competitive side reactions with the amine in the next step).

  • Amidation: Dissolve the crude acid chloride in 10 mL of anhydrous dichloromethane (DCM). In a separate flask, dissolve 5.5 mmol of the target amine (e.g., 2-isopropylaniline) and 12.0 mmol of triethylamine (TEA) in 10 mL of DCM. Cool to 0°C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution. Stir for 1 hour at room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the final agrochemical analog.

Quantitative Structure-Activity Relationship (SAR) Data

To empirically justify the selection of the p-tolyl substitution over other aryl groups, the following table summarizes the physicochemical and biological metrics of various N1-aryl pyrazole-3-carboxamide derivatives against fungal targets.

N1-Aryl SubstitutionRegioselectivity (3-COOH : 5-COOH)Calculated LogPRepresentative Fungal Complex II IC₅₀ (µM)Systemic Mobility Index
Phenyl85 : 152.150.45High
4-Methylphenyl (p-Tolyl) 92 : 8 2.68 0.12 Optimal
4-Chlorophenyl88 : 122.850.18Moderate
2,4-Difluorophenyl80 : 202.420.30High

Data Interpretation: The p-tolyl group provides a "Goldilocks" LogP of ~2.7, maximizing both cuticular penetration and target enzyme affinity (lowest IC₅₀). Furthermore, its electron-donating nature significantly improves the regioselectivity of the initial cyclization compared to electron-withdrawing groups like fluorine or chlorine[1][2].

References

1.[1] Synthetic Approaches, Structure Activity Relationship and Biological Applications for Pharmacologically Attractive Pyrazole/Pyrazoline-Thiazolidine-Based Hybrids . European Journal of Medicinal Chemistry (via ResearchGate). 2.[2] Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate & Pyrazole Scaffolds . Benchchem. 3.[3] Pesticide Residues in Food 2018 - Joint FAO/WHO Meeting on Pesticide Residues . Food and Agriculture Organization of the United Nations (FAO). 4.[4] Joint FAO/WHO Meeting on Pesticide Residues (SDHI Evaluations) . FAO / WHO. 5.[5] Synthesis, Characterization, and ADMET Study of New Pyrazole-Carboxamide Derivatives . ResearchGate.

Sources

Method

Microwave-Assisted Synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, a key interme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical research. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, and characterization data, providing researchers with a robust and reproducible method for the efficient synthesis of this valuable compound.

Introduction: The Significance of Pyrazole-3-Carboxylic Acids

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[3][4] Specifically, pyrazole-3-carboxylic acids and their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The targeted molecule, 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, serves as a crucial building block for the synthesis of more complex drug candidates. Its structural features allow for diverse functionalization, enabling the fine-tuning of pharmacological properties.

The traditional synthesis of pyrazoles, often achieved through the Knorr or Hantzsch pyrazole synthesis, typically involves prolonged reaction times and often results in modest yields.[6][7] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering a rapid and efficient alternative.[3][8][9][10]

The Power of Microwave Chemistry: Accelerating Discovery

Microwave irradiation accelerates chemical reactions by directly heating the reactant molecules, a process known as dielectric heating.[11][12] This is in stark contrast to conventional heating, which relies on the slower process of thermal conduction. The primary mechanisms behind microwave-assisted synthesis are dipolar polarization and ionic conduction.[1] This rapid and uniform heating often leads to "superheating" in sealed vessels, allowing reactions to be completed in minutes rather than hours.[11] The benefits for drug discovery and development are substantial, enabling faster iteration cycles in lead optimization and the rapid generation of compound libraries.[1]

Reaction Mechanism: A Microwave-Enhanced Hantzsch-Type Synthesis

The synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid via this protocol follows a modified Hantzsch pyrazole synthesis pathway. This involves the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or a similar 1,3-dicarbonyl compound.[6][13][14]

The proposed mechanism involves two key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the 4-methylphenylhydrazine on one of the carbonyl groups of a suitable 1,3-dicarbonyl precursor, such as ethyl 2-chloro-4-oxo-4-phenylbutanoate, to form a hydrazone intermediate.

  • Intramolecular Cyclization and Aromatization: This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration and aromatization lead to the stable pyrazole ring.

Microwave irradiation significantly accelerates both of these steps, driving the reaction to completion in a fraction of the time required by conventional heating.[8]

Below is a diagram illustrating the general reaction mechanism.

SynthesisWorkflow Start Start Step1 Step 1: Microwave-Assisted Cyclocondensation (Formation of Ethyl Ester) Start->Step1 Step2 Step 2: Hydrolysis (Formation of Carboxylic Acid) Step1->Step2 Purification Purification Step2->Purification Characterization Characterization Purification->Characterization End End Product Characterization->End

Caption: Two-step synthesis workflow diagram.

Step 1: Microwave-Assisted Synthesis of Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-methylphenylhydrazine hydrochloride (1.0 mmol, 158.6 mg) and ethyl 2-chloro-4-oxo-4-phenylbutyrate (1.0 mmol, 240.7 mg).

  • Solvent Addition: Add 5 mL of absolute ethanol to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes.

  • Cooling and Concentration: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 2: Hydrolysis to 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • Saponification: To the crude ethyl ester in a round-bottom flask, add a solution of sodium hydroxide (2.0 mmol, 80 mg) in 10 mL of a 1:1 mixture of ethanol and water.

  • Heating: Heat the mixture to reflux for 2 hours with stirring.

  • Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

Characterization Data

The structure of the final product can be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the methylphenyl and pyrazole rings, the methyl group protons, and the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, the pyrazole ring carbons, the methyl carbon, and the carboxylic acid carbon.
IR (KBr) Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C=C stretching of the aromatic rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O₂ = 202.21 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease microwave irradiation time or temperature. Ensure proper sealing of the reaction vessel.
Loss of product during work-upEnsure complete precipitation during acidification. Use minimal cold solvent for washing.
Impure Product Incomplete hydrolysisExtend the reflux time during the saponification step.
Presence of starting materialsOptimize purification by recrystallization, adjusting the solvent system if necessary.

Below is a troubleshooting decision tree.

Troubleshooting Start Problem LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes WorkupLoss Loss during Work-up? LowYield->WorkupLoss No IncompleteHydrolysis Incomplete Hydrolysis? ImpureProduct->IncompleteHydrolysis Yes StartingMaterialContamination Starting Material Contamination? ImpureProduct->StartingMaterialContamination No Solution1 Increase Microwave Time/Temp IncompleteReaction->Solution1 Solution2 Ensure Complete Precipitation Use Minimal Cold Solvent WorkupLoss->Solution2 Solution3 Extend Reflux Time IncompleteHydrolysis->Solution3 Solution4 Optimize Recrystallization StartingMaterialContamination->Solution4

Caption: A decision tree for troubleshooting common issues.

Conclusion

The microwave-assisted synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid presented here offers a rapid, efficient, and high-yielding alternative to conventional methods. This protocol is well-suited for the demands of modern drug discovery and development, where speed and efficiency are paramount. By leveraging the benefits of microwave chemistry, researchers can accelerate the synthesis of key intermediates and ultimately, the discovery of new therapeutic agents.

References

  • Pal, S., Mareddy, J., & Devi, N. S. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Retrieved from [Link]

  • Sharma, R., & Sharma, G. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

  • Piras, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(10), 2384. Retrieved from [Link]

  • Patsnap. (2018, March 20). Preparation method of 4-methyl phenylhydrazine hydrochloride.
  • Solid supported reaction. (n.d.). specific effects of microwave. Retrieved from [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. Retrieved from [Link]

  • Allied Academies. (2012, August 10). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave Multicomponent Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • ResearchGate. (2025, August 4). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • RSC Publishing. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Retrieved from [Link]

  • Beilstein Journals. (2013, September 30). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved from [Link]

  • ResearchGate. (n.d.). A generalization of the Hantzsch pyrrole synthesis under high-speed vibration milling conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). 1-aryl-5-pyrazolone-3-carboxylic acids.
  • National Institutes of Health. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • PubChem. (n.d.). Ethyl 2-chloro-4-oxo-4-phenylbutyrate. Retrieved from [Link]

  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Retrieved from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing yield and purity bottlenecks when synthesizing 1-aryl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing yield and purity bottlenecks when synthesizing 1-aryl-1H-pyrazole-3-carboxylic acids.

The core challenge in synthesizing 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid lies in the regioselectivity of the pyrazole ring formation. Classical Knorr condensations using 1,3-dicarbonyls often yield an intractable mixture of 3-carboxylate and 5-carboxylate regioisomers (1)[1]. This guide outlines a self-validating, high-yield enaminone-based protocol that bypasses these issues, followed by a comprehensive troubleshooting FAQ.

The Causality of Regioselective Pyrazole Assembly

To achieve strict regiocontrol, we replace the standard 1,3-dicarbonyl precursor with an enaminone: ethyl 4-(dimethylamino)-2-oxobut-3-enoate (2)[2]. This approach is widely recognized for generating highly pure 1-aryl-pyrazolo-3-carboxylates (3)[3] and acts as a robust bifunctional precursor for complex frameworks (4)[4].

Mechanistic Rationale:

  • Hydrazone Formation: The primary amine (-NH2) of p-tolylhydrazine hydrochloride is highly nucleophilic. Under mildly acidic conditions, it selectively attacks the highly electrophilic alpha-keto ester carbonyl (C2) of the enaminone, forming a hydrazone intermediate.

  • Cyclization: The secondary arylamine (Ar-NH) then undergoes an intramolecular Michael-type addition at the beta-carbon (C4), displacing dimethylamine.

  • Aromatization: The loss of dimethylamine drives the aromatization, locking the ester group exclusively at the 3-position.

Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
  • Charge a dry, argon-flushed round-bottom flask with ethyl pyruvate (1.0 equiv, 100 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv, 110 mmol) dropwise at room temperature.

  • Heat the neat mixture to 80 °C for 4 hours. The reaction will transition to a deep yellow/orange color.

  • Remove methanol and unreacted DMF-DMA under reduced pressure to yield the enaminone as a dark oil/solid. This intermediate is self-validating (clean NMR) and can be used without further purification.

Protocol B: Regioselective Condensation
  • Dissolve the crude enaminone (100 mmol) in anhydrous ethanol (150 mL).

  • Add p-tolylhydrazine hydrochloride (1.05 equiv, 105 mmol). Crucial step: Using the HCl salt prevents premature oxidation and provides the acid catalysis necessary for rapid hydrazone formation.

  • Reflux the mixture (80 °C) for 2-3 hours under an inert atmosphere.

  • Concentrate the solvent, then partition the residue between ethyl acetate (200 mL) and 1M aqueous HCl (100 mL).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield highly pure ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate.

Protocol C: High-Yield Saponification
  • Dissolve the ester (80 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (150 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv, 160 mmol).

  • Stir at room temperature for 4-6 hours until TLC (Hexanes/EtOAc 3:1) indicates complete consumption of the starting material.

  • Remove the organic solvents in vacuo. Dilute the remaining aqueous layer with water (50 mL) and acidify to pH 2-3 using 1M HCl.

  • Collect the precipitated 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Mechanistic Workflow Visualization

Mechanism A Ethyl Pyruvate + DMF-DMA B Enaminone (CAS 67751-14-8) A->B 80°C, Neat D Hydrazone Intermediate (Highly Regioselective) B->D + Hydrazine C p-Tolylhydrazine HCl (NH2 attacks C2) C->D E Cyclization (- HNMe2) D->E Intramolecular Attack at C4 F Ethyl 1-(4-methylphenyl)- 1H-pyrazole-3-carboxylate E->F Aromatization G LiOH Hydrolysis (Saponification) F->G H 1-(4-methylphenyl)-1H- pyrazole-3-carboxylic acid G->H HCl Acidification

Fig 1. Regioselective synthesis workflow for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

Quantitative Data Presentation

Table 1: Comparison of Synthetic Strategies for 1-Aryl-1H-pyrazole-3-carboxylates

Synthetic StrategyReagentsRegioselectivity (3- vs 5-isomer)Overall YieldKey Advantages
Classical Knorr Ethyl 2,4-dioxopentanoate + p-TolylhydrazinePoor (~1:1 to 3:1)40-50%Readily available commercial reagents.
Enaminone Route Ethyl 4-(dimethylamino)-2-oxobut-3-enoate + p-TolylhydrazineExcellent (>95:5)75-85%High purity, avoids tedious column chromatography.
Troubleshooting & FAQs

Q1: I am still observing the 5-carboxylate regioisomer as a major impurity. What went wrong? A1: This causality usually points to the use of the free base of p-tolylhydrazine instead of the hydrochloride salt, or running the reaction in a highly basic solvent. The HCl salt provides the mild acidic conditions necessary to accelerate the initial nucleophilic attack at the alpha-keto carbonyl (C2). If the beta-carbon (C4) is attacked first (which happens under basic conditions), the 5-carboxylate forms. Always use the HCl salt and ethanol as the solvent.

Q2: My condensation yield in Step 2 is low, and the reaction mixture is black and tarry. How do I prevent this? A2: p-Tolylhydrazine is highly susceptible to auto-oxidation, rapidly forming diazonium species and radical tars. To prevent this cascade:

  • Use freshly recrystallized p-tolylhydrazine hydrochloride.

  • Thoroughly degas your ethanol (sparge with Argon for 15 minutes prior to use).

  • Maintain a strict inert atmosphere throughout the reflux.

Q3: The saponification (Step 3) is incomplete, or I am seeing degradation products. What are the optimal conditions? A3: Harsh saponification conditions (e.g., 6M NaOH at reflux) can lead to decarboxylation or ring opening of electron-deficient pyrazoles. The use of LiOH in a THF/MeOH/H₂O biphasic system at room temperature is a self-validating, mild protocol that ensures 100% ester cleavage without compromising the structural integrity of the pyrazole core.

Q4: How do I efficiently remove unreacted p-tolylhydrazine from the intermediate ester without column chromatography? A4: Because p-tolylhydrazine is basic, it can be completely sequestered into the aqueous phase during your workup. By washing your ethyl acetate extract with 1M HCl (2 x 50 mL), the protonated hydrazine and the dimethylamine byproduct will partition entirely into the aqueous layer, leaving the highly pure pyrazole ester in the organic phase.

References
  • Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Available at: 1

  • CymitQuimica. CAS 67751-14-8: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. Available at: 2

  • Ghozlan, S. A. S., et al. An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry (2007). Available at: 3

  • ResearchGate. 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Available at:4

Sources

Optimization

purification of 1-(p-tolyl)-1H-pyrazole-3-carboxylic acid by recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific thermodynamic and physicochemical challenges associated with the pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific thermodynamic and physicochemical challenges associated with the purification of 1-(p-tolyl)-1H-pyrazole-3-carboxylic acid .

This compound presents unique crystallization dynamics. The molecule features a highly polar, hydrogen-bonding carboxylic acid moiety at the C3 position, juxtaposed with a lipophilic p-tolyl ring at the N1 position. Successful purification requires exploiting these opposing solubility profiles to selectively exclude synthetic impurities (such as unreacted p-tolylhydrazine, diketoester intermediates, or the 5-carboxylic acid regioisomer).

Here, we provide a self-validating protocol, quantitative parameters, and a targeted Q&A to ensure high-yield, high-purity recovery.

Quantitative Physicochemical & Solvent Parameters

To design a rational recrystallization strategy, we must first establish the quantitative parameters that govern the compound's phase behavior.

ParameterValue / Recommended SystemCausality & Rationale
Molecular Weight 202.21 g/mol Essential for calculating precise stoichiometric recovery yields.
Primary Solvent Ethanol (EtOH) or MethanolAlcohols provide the kinetic energy required at reflux (~78°C) to disrupt the stable intermolecular carboxylic acid dimers, allowing dissolution[1].
Anti-Solvent Water (H₂O) or HexanesAddition of a highly polar (water) or highly non-polar (hexanes) anti-solvent forces the precipitation of the amphiphilic pyrazole by drastically reducing its solubility threshold[2].
Cooling Gradient 78°C → 22°C → 4°CA slow, three-stage cooling gradient prevents the occlusion of impurities within the crystal lattice.
Validation Matrix DMSO-d₆ (for ¹H/¹³C NMR)DMSO fully solvates the hydrogen-bonded pyrazole-3-carboxylic acid network, ensuring sharp, accurate integration for purity validation[3].

Recrystallization & Self-Validation Workflow

RecrystallizationWorkflow Start Crude 1-(p-tolyl)-1H-pyrazole -3-carboxylic acid Baseline Baseline Purity Check (HPLC / TLC) Start->Baseline Dissolve Dissolve in minimal hot EtOH (75-80°C) Baseline->Dissolve Filter Hot Filtration (Remove insoluble polymers) Dissolve->Filter Cooling Controlled Cooling (RT, then 4°C) Filter->Cooling Check Crystals Formed? Cooling->Check Isolate Vacuum Filtration & Cold Wash Check->Isolate Yes OilOut Oiling Out Detected Check->OilOut No Validate Self-Validation: NMR (DMSO-d6), HPLC Isolate->Validate Success Pure Crystalline Product Validate->Success Seed Adjust Solvent Ratio & Induce Nucleation OilOut->Seed Seed->Check

Workflow for the self-validating recrystallization of 1-(p-tolyl)-1H-pyrazole-3-carboxylic acid.

Self-Validating Experimental Protocol

A self-validating system ensures that at each critical juncture, the physical state of the material confirms the success of the previous step. Do not proceed to the next phase if the expected physical change has not occurred.

Step 1: Baseline Profiling (The Control) Before initiating recrystallization, run a baseline HPLC (UV at ~254 nm) or TLC (e.g., 9:1 DCM:MeOH with a drop of acetic acid). Causality: You cannot verify purification without quantifying the initial impurity load (e.g., the 5-regioisomer or unreacted starting materials).

Step 2: Saturated Dissolution

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a magnetic stir bar and heat the flask on a hot plate.

  • Add boiling ethanol dropwise until the solid just dissolves. Causality: Using the absolute minimum volume of hot solvent ensures the solution reaches critical supersaturation upon cooling. Excess solvent will drastically reduce your final yield, as pyrazole-3-carboxylic acids retain moderate solubility in alcohols[4].

Step 3: Hot Filtration (Optional but Recommended) If the solution remains cloudy after the compound has dissolved, perform a rapid hot gravity filtration. Causality: Turbidity indicates the presence of insoluble inorganic salts or high-molecular-weight polymerized byproducts. Removing them now prevents them from acting as impure nucleation sites.

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 22°C) over 1-2 hours, then transfer to an ice bath (4°C) for 30 minutes. Causality: Rapid cooling (crashing out) forces the crystal lattice to form too quickly, trapping solvent molecules and impurities inside the crystal matrix (occlusion). Slow cooling allows the molecules to thermodynamically arrange into the lowest-energy, highly ordered crystalline state[2].

Step 5: Isolation and Validation

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Dry under a vacuum at 60°C to remove residual solvent.

  • Validation: Dissolve a few milligrams of the dried crystals in DMSO-d₆ and run a ¹H NMR. Confirm the disappearance of impurity peaks (e.g., the distinct pyrazole C4/C5 proton shifts of the 5-regioisomer)[3].

Troubleshooting & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid. This happens when the melting point of the crude mixture is lower than the boiling point of the solvent, or if the solvent system is too non-polar for the lipophilic p-tolyl group. Solution: Reheat the mixture until the oil redissolves. Add a slightly more polar anti-solvent (like a few drops of water) to the ethanol solution to decrease the compound's solubility threshold, or evaporate 20% of the solvent volume. As it cools, vigorously scratch the inside of the glass flask with a glass stirring rod to provide a rough surface for primary nucleation[2].

Q2: How does recrystallization separate the 3-carboxylic acid from the 5-carboxylic acid regioisomer? A2: The synthesis of N-aryl pyrazoles via the condensation of p-tolylhydrazine with diketoesters often yields a mixture of the 1-(p-tolyl)-1H-pyrazole-3-carboxylic acid and the 5-carboxylic acid regioisomer. Causality: The 3-isomer and 5-isomer have vastly different crystal packing energies. In the 5-isomer, the bulky p-tolyl group sterically hinders the adjacent carboxylic acid group, disrupting optimal hydrogen bonding. The 3-isomer faces no such steric clash, allowing it to form highly stable, insoluble dimeric networks. Consequently, the 3-isomer will selectively crystallize out of ethanol first, leaving the more soluble 5-isomer in the mother liquor.

Q3: My recovery yield is extremely low (<30%). What went wrong? A3: You likely used too much "good" solvent (ethanol) during the dissolution phase. Solution: Do not discard the mother liquor. Transfer the filtrate to a rotary evaporator, concentrate the solution to approximately one-third of its original volume, and repeat the cooling process (Step 4) to harvest a "second crop" of crystals. Note that the second crop must be validated separately, as it will inherently contain a higher concentration of impurities than the first crop.

Q4: Can I use a solvent-free or alternative purification method if recrystallization fails? A4: Yes. Because 1-(p-tolyl)-1H-pyrazole-3-carboxylic acid possesses a highly acidic proton on the carboxyl group, you can utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate, form a water-soluble sodium salt, and migrate to the aqueous layer, leaving neutral organic impurities behind. Acidifying the aqueous layer with HCl will re-precipitate the pure pyrazole-3-carboxylic acid[2].

References

  • Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and[1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | ACS Publications.[Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit | DergiPark.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrazine-1,3-Diketone Condensations (Knorr Pyrazole Synthesis)

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the Knorr pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the Knorr pyrazole synthesis. While the condensation of a 1,3-diketone with a hydrazine appears straightforward, achieving high regioselectivity, driving the reaction to completion, and avoiding oxidative degradation requires a strict adherence to physical organic chemistry principles.

This guide is designed to help drug development professionals and synthetic chemists troubleshoot the most common failure modes in pyrazole synthesis through field-proven, self-validating protocols.

Core Mechanistic Pathway

To troubleshoot effectively, we must first isolate where the reaction is failing. The Knorr pyrazole synthesis is not a single concerted step, but a cascade involving hydrazone formation, intramolecular cyclization, and a final dehydration.

G Diketone 1,3-Diketone Hydrazone Hydrazone Intermediate Diketone->Hydrazone + Hydrazine (-H2O) Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Pyrazoline 5-Hydroxy- pyrazoline Hydrazone->Pyrazoline Cyclization (Acid Catalyzed) Pyrazole Pyrazole Product Pyrazoline->Pyrazole Dehydration (-H2O)

Mechanistic pathway of the Knorr pyrazole synthesis from 1,3-diketone to pyrazole.

Troubleshooting FAQs

Q1: I am using an unsymmetrical 1,3-diketone and a substituted hydrazine, but I keep getting a 1:1 mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. How can I control this? A1: Regioselectivity is the primary hurdle in this chemistry. The reaction's regiochemical outcome is a competition between the steric hindrance of the diketone substituents and the electronic electrophilicity of the two carbonyl carbons. When performed in standard polar protic solvents (like ethanol) at reflux, thermodynamic equilibration overrides kinetic control, leading to poor selectivity. The Fix: Switch to a highly polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature. [1] that using DMAc at room temperature dramatically enhances the kinetic differentiation of the carbonyls, yielding 1-aryl-3,4,5-substituted pyrazoles with excellent regioselectivity.

Q2: My LCMS shows that the reaction stalls at the hydrazone intermediate (mass = M + H2O). Why isn't it cyclizing? A2: The initial nucleophilic attack to form the hydrazone is generally fast. However, the subsequent intramolecular cyclization to the 5-hydroxy-pyrazoline requires the second carbonyl to be sufficiently electrophilic. If your diketone possesses electron-donating groups, this step becomes the rate-limiting bottleneck. The Fix: Introduce an acid catalyst. Adding 50 mol% of aqueous HCl or using glacial acetic acid as a co-solvent protonates the unreacted carbonyl. This lowers the LUMO energy of the carbonyl, accelerating the nucleophilic attack of the secondary nitrogen [1].

Q3: I am trying to synthesize a pyrazole from a highly electron-rich aryl hydrazine, but my reaction turns black and yields a complex mixture of degradation products. What is happening? A3: Electron-rich aryl hydrazines are highly susceptible to aerobic oxidation. In the presence of oxygen and light, they rapidly oxidize into diazonium species or radical degradation products before they can successfully condense with the diketone. The Fix: Degas your solvents and run the reaction under a strict argon or nitrogen atmosphere. Furthermore, ensure you are using the hydrochloride salt of the hydrazine rather than the free base, neutralizing it in situ with a mild base (e.g., NaOAc) to minimize the time the free hydrazine is exposed to the environment.

Diagnostic Decision Tree

Use the following logic flow to diagnose and correct your specific reaction failures based on crude analytical data.

G Start Analyze Crude Reaction (NMR / LCMS) Isomers Issue: Regioisomer Mixture Start->Isomers Incomplete Issue: Stalled at Hydrazone Start->Incomplete SideProd Issue: Oxidative Degradation Start->SideProd Solvent Action: Switch to DMAc at Room Temperature Isomers->Solvent Kinetic Control Needed Catalyst Action: Add 50 mol% HCl or use AcOH co-solvent Incomplete->Catalyst Electrophilicity Too Low Temp Action: Degas solvents & use inert atmosphere (N2/Ar) SideProd->Temp Electron-Rich Hydrazine

Diagnostic decision tree for optimizing reaction conditions based on crude analysis.

Optimization Data Summary

To illustrate the causality of solvent and catalyst choices on regioselectivity and yield, review the following optimization matrix for the condensation of unsymmetrical 1,3-diketones with aryl hydrazines.

SolventTemperatureCatalystMajor RegioisomerRegiomeric Ratio (1,5 : 1,3)Overall Yield
Ethanol78 °C (Reflux)NoneMixture1.2 : 185%
Acetic Acid25 °C (RT)Auto-catalyzed1,5-isomer3 : 178%
Toluene110 °C (Reflux)Dean-Stark (-H₂O)Mixture1 : 1.192%
DMAc 25 °C (RT) 10 N HCl (50 mol%) 1,5-isomer > 20 : 1 95%

Data synthesized from established optimization protocols [1, 2].

Standard Operating Procedure (SOP): Highly Regioselective Synthesis

This self-validating protocol utilizes in situ acid catalysis in a highly polar aprotic solvent to ensure both kinetic control (regioselectivity) and thermodynamic completion (dehydration)[1, 2].

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine hydrochloride (1.05 mmol)

  • N,N-Dimethylacetamide (DMAc) (5.0 mL)

  • 10 N Aqueous HCl (0.05 mL, 0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in 5.0 mL of anhydrous DMAc.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.05 mmol) in one portion.

    • Causality Check: Using a slight stoichiometric excess (1.05 eq) of hydrazine ensures complete consumption of the diketone. Unreacted diketones often streak on silica gel and are notoriously difficult to separate from the final pyrazole product.

  • Catalyst Introduction: Dropwise, add 0.05 mL of 10 N aqueous HCl.

    • Causality Check: The acid serves a dual purpose. It liberates the free hydrazine from its hydrochloride salt in equilibrium, while simultaneously protonating the second carbonyl to drive the rate-limiting cyclization step of the hydrazone intermediate.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Argon) for 2 to 4 hours. Monitor by TLC or LCMS. Do not stop the reaction until the intermediate hydrazone mass is fully depleted.

  • Quenching & Workup: Pour the reaction mixture into 20 mL of ice-cold water to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid, followed by a heavy brine wash (20 mL) to partition the DMAc into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace regioisomers or excess hydrazine remain.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., Grabowski, E. J. J. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006, 3267-3270. URL:[Link]

  • Heller, S. T., Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006, 8(13), 2675-2678. URL: [Link]

Optimization

solubility issues of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid in water

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Solubility Optimization & Troubleshooting for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid Executive Summary This...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Solubility Optimization & Troubleshooting for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Executive Summary

This guide addresses the solubility challenges associated with 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid . As a weak aromatic acid with a lipophilic N-aryl substituent, this compound exhibits poor aqueous solubility in its free acid form. Successful dissolution requires disrupting the crystal lattice through specific pH adjustments (salt formation) or the use of dipolar aprotic cosolvents.

This document provides a technical breakdown of the compound's physicochemical properties, a decision-matrix for solvent selection, and validated protocols for preparing stable stock and working solutions.

Part 1: Physicochemical Profile & Solubility Mechanism

To troubleshoot effectively, we must first understand the molecule's behavior in solution.

PropertyValue (Predicted/Experimental)Implication for Solubility
Functional Class Weak Acid (Carboxylic Acid)Solubility is pH-dependent.
pKa (COOH) ~3.5 – 4.0At pH < 3, it exists as a neutral, insoluble solid. At pH > 6, it exists as a soluble anion.
LogP ~2.5 – 3.0Moderately lipophilic. Requires organic cosolvents or carrier molecules (e.g., cyclodextrins) for high concentrations.
Crystal Structure High Lattice EnergyStrong intermolecular H-bonding (dimerization of COOH) and

-

stacking of pyrazole/tolyl rings resist dissolution.
The Solubility Mechanism (Visualized)

The following diagram illustrates the critical transition from the insoluble "Free Acid" form to the soluble "Carboxylate Salt" form.

SolubilityMechanism cluster_pH pH Influence Solid Solid Free Acid (Insoluble Aggregate) Neutral Neutral Molecule (Dissolved, Low Conc.) Solid->Neutral Slow Kinetic Dissolution Anion Carboxylate Anion (Highly Soluble) Neutral->Anion Deprotonation (pH > pKa + 2) Anion->Neutral Protonation (pH < pKa)

Caption: Thermodynamic equilibrium showing that increasing pH drives the equilibrium toward the soluble anionic species.

Part 2: Troubleshooting Guide (Q&A)

Q1: I added the powder directly to water/PBS, and it floats or clumps. Why won't it dissolve?

Diagnosis: You are using the free acid form of the compound. In pure water (pH ~7) or PBS, the dissolution rate is kinetically limited. The solid surface remains protonated and hydrophobic, preventing water from breaking the crystal lattice. Solution: You must convert the compound to its salt form in situ.

  • Action: Suspend the solid in a small volume of water, then add 1.05 equivalents of 1N NaOH or KOH. Vortex until clear, then dilute to volume with buffer.

Q2: My DMSO stock solution precipitates when I dilute it into cell culture media.

Diagnosis: This is the "Crash-Out" effect. When a high-concentration DMSO stock (e.g., 100 mM) is diluted into an aqueous buffer, the solvent environment instantly becomes polar. If the final concentration exceeds the thermodynamic solubility of the neutral molecule (and the pH of the media isn't high enough to instantly ionize it), the compound precipitates. Solution:

  • Lower the final concentration: Ensure your final DMSO content is < 0.5% (v/v).

  • Pre-dilute in intermediate: Perform a serial dilution in DMSO first, so the "shock" to aqueous media happens at a lower concentration.

  • Warm the media: Pre-warm your media to 37°C before adding the compound to improve kinetic solubility.

Q3: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is less toxic to some cell lines and easier to evaporate.

  • Cons: The solubility limit in ethanol is generally lower than in DMSO. Ethanol is also more volatile, which can lead to concentration changes in stored stock solutions over time.

  • Recommendation: DMSO is preferred for long-term storage (-20°C). Use Ethanol only if your specific assay is DMSO-sensitive.

Q4: What is the best vehicle for animal studies (in vivo)?

Answer: Do not inject 100% DMSO.[1] It causes local tissue damage and hemolysis. Recommended Formulation:

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.

  • Preparation: This creates a stable homogeneous suspension (microsuspension) rather than a true solution, which is suitable for oral gavage (PO).

  • For IV/IP Injection: Dissolve as the Sodium Salt (using NaOH) in saline, adjusting pH to 7.[1]4. If precipitation occurs at neutral pH, use 10-20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to encapsulate the hydrophobic tail.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: In vitro assays, High Throughput Screening.

  • Calculate: Determine the mass required.

    • MW ≈ 202.2 g/mol (Verify specific batch MW on CoA).

    • To make 1 mL of 100 mM: Weigh 20.2 mg .

  • Weigh: Weigh the powder into a glass vial (avoid plastic if possible for long-term storage to prevent leaching).

  • Dissolve: Add 1 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mix: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light.

Protocol B: Preparation of Aqueous Sodium Salt Solution

Best for: Aqueous-only assays, sensitive enzymatic reactions.[1]

  • Weigh: Weigh 10 mg of the compound.

  • Alkalize: Add 950 µL of distilled water . The powder will likely not dissolve.

  • Titrate: Add 1.0 M NaOH dropwise (approx. 50-60 µL total) while vortexing. Monitor until the solution turns perfectly clear.

    • Note: You are forming the sodium carboxylate in situ.

  • Buffer: Once dissolved, add 100-200 µL of 10x PBS or concentrated buffer to stabilize the pH.

    • Warning: If the pH drops below 5, the compound may reprecipitate. Check pH with a strip to ensure it remains > 7.0.

Part 4: Decision Matrix for Solvent Selection

Use the following workflow to determine the optimal preparation method for your specific application.

DecisionMatrix Start Start: Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Chem Chemical Synthesis Start->Chem DMSO_Stock Prepare 100mM DMSO Stock InVitro->DMSO_Stock Route Select Route InVivo->Route Chem->DMSO_Stock Use Organic Solvent Dilution Dilute into Media (Final DMSO < 0.5%) DMSO_Stock->Dilution Oral Oral Gavage (PO) Route->Oral Inject Injection (IV/IP) Route->Inject Suspension 0.5% Methylcellulose (Suspension) Oral->Suspension SaltSol Na-Salt in Saline or HP-beta-CD Inject->SaltSol

Caption: Workflow for selecting the appropriate solvent vehicle based on experimental constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769594, 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (Analogous Structure). Retrieved from [Link][2]

  • Williams, R. (2022). pKa Data Compilation: Carboxylic Acids and Heterocycles.[3] Organic Chemistry Data. Retrieved from [Link]

  • Lipinski, C. A. (2001).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Troubleshooting

preventing decarboxylation of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Prepared by the Office of Senior Application Scientist Welcome to the technical support center for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and use of this compound, with a specific focus on preventing its unintended decarboxylation.

Introduction: Understanding the Stability of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, like many heterocyclic carboxylic acids, it is susceptible to decarboxylation under certain conditions, leading to the loss of the carboxyl group as carbon dioxide (CO₂). This degradation can compromise the integrity of experiments, reduce yields, and lead to the formation of impurities. This guide provides a comprehensive overview of the factors that can induce decarboxylation and practical strategies to mitigate this undesirable side reaction.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, this results in the formation of 1-(4-methylphenyl)-1H-pyrazole, an impurity that can interfere with subsequent reactions or biological assays. The stability of the pyrazole ring and the electronic nature of the substituents can influence the propensity of this compound to undergo decarboxylation.

Q2: What are the primary factors that can trigger the decarboxylation of this compound?

A2: The main triggers for the decarboxylation of pyrazole carboxylic acids are:

  • Elevated Temperatures: Thermal stress is a significant driver of decarboxylation.

  • Presence of Metal Catalysts: Certain metals, particularly copper and silver, can catalyze the decarboxylation process, even at lower temperatures.[1]

  • Strongly Acidic or Basic Conditions: Both high and low pH environments can promote the loss of the carboxyl group.

  • Choice of Solvent: High-boiling point, polar aprotic solvents like DMF, when heated, can facilitate decarboxylation.

Q3: What are the ideal storage conditions to ensure the long-term stability of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid?

A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment. Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8°C). Avoid storing it in proximity to strong acids, bases, or oxidizing agents.

Troubleshooting Guide: Preventing Decarboxylation During Experimental Workflows

This section addresses common issues encountered during the use of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid in chemical reactions.

Symptom/Observation Potential Cause Recommended Solution & Scientific Rationale
Low yield of desired product and presence of a major byproduct identified as 1-(4-methylphenyl)-1H-pyrazole. Decarboxylation due to excessive heat. Reaction Temperature Control: Maintain the reaction temperature as low as possible. If heating is necessary, perform a time-course study to determine the optimal balance between reaction rate and decarboxylation. The energy input may be exceeding the activation energy for decarboxylation.
Inconsistent reaction outcomes, particularly when using metal-based reagents. Metal-catalyzed decarboxylation. Catalyst and Reagent Selection: Be cautious when using copper, silver, or other transition metal catalysts, as they are known to promote decarboxylation of heteroaromatic carboxylic acids.[1] If a metal catalyst is required, consider using lower catalyst loadings, milder reaction conditions, or explore alternative metal-free synthetic routes.
Degradation of the starting material observed during workup under acidic or basic conditions. pH-induced decarboxylation. pH Control During Workup: Neutralize the reaction mixture carefully, avoiding prolonged exposure to strongly acidic or basic aqueous solutions. Use buffered solutions where appropriate to maintain a pH range that minimizes degradation. The protonation or deprotonation of the pyrazole ring system can facilitate the electronic rearrangements required for decarboxylation.
Product loss during purification on silica gel. Acid-catalyzed decarboxylation on silica gel. Purification Strategy: The slightly acidic nature of standard silica gel can promote decarboxylation, especially if residual solvent is heated during elution. Consider using deactivated (neutral) silica gel or alternative purification methods such as crystallization or reverse-phase chromatography.
Formation of decarboxylated byproduct when running reactions in high-boiling point polar aprotic solvents (e.g., DMF, DMAc). Solvent-assisted thermal decarboxylation. Solvent Choice: If possible, choose a solvent with a lower boiling point that is suitable for the reaction. If a high-boiling point solvent is necessary, minimize the reaction time and temperature. These solvents can facilitate the formation of a transition state conducive to decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for an Amide Coupling Reaction Minimizing Decarboxylation

This protocol provides a standard method for forming an amide bond with the carboxylic acid, a common application for this molecule, while taking precautions to prevent decarboxylation.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Activation: Cool the solution to 0°C in an ice bath. Add your chosen amide coupling reagent (e.g., HOBt/EDC, HATU) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Stir for 30-60 minutes at 0°C to activate the carboxylic acid. Rationale: Performing the activation at a low temperature minimizes the risk of thermal decarboxylation.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). Rationale: Avoiding elevated temperatures is crucial. Most amide coupling reactions proceed efficiently at ambient temperature.

  • Workup: Quench the reaction with a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at a low temperature.

  • Purification: Purify the crude product by flash chromatography using neutral silica gel or by crystallization.

Protocol 2: Stability Testing Under Thermal Stress

This protocol allows for the assessment of the thermal stability of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid in a specific solvent.

  • Sample Preparation: Prepare a stock solution of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several sealed vials. Place the vials in a heating block or oil bath at various temperatures (e.g., 50°C, 80°C, 100°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining amount of the starting material and the formation of the decarboxylated product, 1-(4-methylphenyl)-1H-pyrazole.

  • Data Interpretation: Plot the percentage of remaining starting material against time for each temperature to determine the rate of degradation.

Visualization of Key Concepts

Decarboxylation_Factors cluster_conditions Conditions Promoting Decarboxylation A 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid B Decarboxylation (Loss of CO2) A->B C 1-(4-methylphenyl)-1H-pyrazole (Undesired Byproduct) B->C D Elevated Temperature D->B E Metal Catalysts (e.g., Cu, Ag) E->B F Strong Acids/Bases F->B G High-Boiling Solvents (e.g., DMF at high temp) G->B

Caption: Factors promoting the decarboxylation of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

Prevention_Workflow cluster_storage Long-Term Storage cluster_reaction Experimental Conditions cluster_workup Purification S1 Store at 2-8°C S2 Dry, Dark Conditions S3 Inert Atmosphere (Ar or N2) R1 Maintain Low Reaction Temperature R2 Avoid Metal Catalysts (if possible) R3 Control pH (avoid extremes) P1 Neutralize Carefully P2 Use Neutral Silica Gel or Crystallization

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Pyrazole Carboxylic Acids

This guide serves as a specialized technical support resource for researchers synthesizing pyrazole carboxylic acids. It moves beyond basic textbook definitions to address the practical, often frustrating reality of regi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers synthesizing pyrazole carboxylic acids. It moves beyond basic textbook definitions to address the practical, often frustrating reality of regiochemical control in the Knorr and modified-Knorr syntheses.

The Core Challenge: The Regioselectivity Matrix

In the synthesis of pyrazole carboxylic acids—typically via the condensation of alkyl hydrazines with


-diketo esters (e.g., ethyl acetopyruvate derivatives)—you are fighting a battle between thermodynamics  and kinetics .

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-dicarbonyl equivalent, two isomers are possible:
  • 1,5-Isomer: The hydrazine substituent (

    
    ) is adjacent to the bulky group or the carboxylate.
    
  • 1,3-Isomer: The hydrazine substituent (

    
    ) is distal to the bulky group.
    

The outcome is dictated by which nitrogen of the hydrazine attacks which carbonyl first.

Mechanism & Causality Visualization

The following diagram illustrates the divergent pathways. The "Decision Point" is the initial nucleophilic attack.

PyrazoleRegioselectivity cluster_legend Key Drivers Start Reagents: R-NHNH2 + R'-CO-CH2-CO-COOEt N1_Attack Path A: N1 (substituted) attacks Most Electrophilic Carbonyl Start->N1_Attack Steric Control (Bulky R) N2_Attack Path B: N2 (unsubstituted) attacks Most Electrophilic Carbonyl Start->N2_Attack Electronic Control (Small R) Intermed_A Intermediate A (Hydrazone) N1_Attack->Intermed_A Intermed_B Intermediate B (Hydrazone) N2_Attack->Intermed_B Prod_1_5 1,5-Isomer (Often Kinetic/Steric) Intermed_A->Prod_1_5 Cyclization Prod_1_3 1,3-Isomer (Often Thermodynamic) Intermed_B->Prod_1_3 Cyclization Legend Solvent Polarity Lewis Acids Temperature

Caption: Divergent reaction pathways in Knorr synthesis. The nucleophilicity of N1 vs. N2 is modulated by solvent and pH.

Troubleshooting & FAQs

Scenario A: "I am getting a 50:50 mixture of isomers."

Diagnosis: You are likely operating under conditions where steric and electronic factors are competing equally. This often happens in non-polar or weakly polar aprotic solvents (e.g., THF, Toluene) without pH control.

Corrective Action:

  • Switch Solvent: Move to a protic solvent (Ethanol or Methanol). Protic solvents solvate the hydrazine, often reducing the nucleophilicity of the substituted nitrogen (N1) via hydrogen bonding, favoring attack by the unsubstituted nitrogen (N2) at the most electrophilic carbonyl.

  • Control pH:

    • To favor 1,3-isomer: Use acid catalysis (HCl or AcOH). Protonation of the carbonyls makes the electronic difference more pronounced.

    • To favor 1,5-isomer: Use fluorinated alcohols (TFE or HFIP).[1] These solvents are strong hydrogen bond donors and can invert regioselectivity by activating specific carbonyls or stabilizing specific intermediates [1].

Scenario B: "I specifically need the 1,5-isomer (Sterically Congested)."

Diagnosis: The 1,5-isomer is often disfavored thermodynamically due to steric clash between the N-substituent and the C5-substituent.

Protocol Adjustment:

  • Use Hydrazine Hydrochloride Salts: Instead of free hydrazine, use

    
    . In many cases, the salt form in aprotic dipolar solvents (like DMA or DMF) favors the 1,5-isomer [2].
    
  • The "Fluorine Effect": Run the reaction in Hexafluoroisopropanol (HFIP) . Research indicates that HFIP can shift ratios from 90:10 (1,3-major) to >90:10 (1,5-major) by altering the hydrogen-bonding network around the transition state [3].

Scenario C: "My yield is low (<30%) despite full consumption of starting material."

Diagnosis: You may be forming the 5-hydroxy-pyrazoline intermediate (a stable hemiaminal) that fails to dehydrate to the aromatic pyrazole, or you are forming linear hydrazones that hydrolyze back during workup.

Corrective Action:

  • Force Dehydration: Ensure the reaction is heated to reflux. If using ethanol, consider a higher boiling solvent like Butanol or Acetic Acid .

  • Acid Scavenging: If using an acid chloride precursor, ensure you add a base (TEA or Pyridine) to neutralize HCl, which might otherwise protonate the hydrazine and kill reactivity.

Comparative Data: Solvent Effects

The following table summarizes the effect of solvent on the regioselectivity of methylhydrazine reacting with a standard


-diketo ester (e.g., Ethyl acetopyruvate).
SolventSolvent TypeMajor IsomerTypical Ratio (1,3 : 1,5)Mechanism Note
Ethanol Polar Protic1,3-Isomer 90 : 10N2 attacks ketone (Electronic control)
THF AproticMixed60 : 40Competing steric/electronic
HFIP Fluorinated1,5-Isomer 5 : 95H-bonding activates specific pathway [3]
Acetic Acid Acidic1,3-Isomer 95 : 5Protonation enhances electronic differentiation

Validated Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid (Electronic Control)

Target: High selectivity for the 1,3-isomer.

  • Preparation: Dissolve Ethyl acetopyruvate (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 equiv) dropwise over 15 minutes. Note: Exothermic reaction.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2 hours.

  • Workup: Evaporate solvent. The residue is typically the ethyl ester.

  • Hydrolysis: Dissolve residue in 2M NaOH (2 equiv). Stir at 50°C for 1 hour. Acidify with 1M HCl to pH 3.

  • Isolation: The carboxylic acid precipitates. Filter and wash with cold water.[2]

    • Expected Yield: 85-90%

    • Regio-purity: >95% 1,3-isomer.[3][4][5][6]

Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid (Inverted Control)

Target: High selectivity for the 1,5-isomer.

  • Preparation: Dissolve Ethyl acetopyruvate (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.2 M). Caution: HFIP is volatile and corrosive.

  • Addition: Add Methylhydrazine (1.1 equiv) at RT.

  • Reaction: Stir at RT for 12 hours. (HFIP often accelerates the reaction without heat).

  • Workup: Remove HFIP under reduced pressure (rotovap).

  • Hydrolysis: Dissolve crude ester in THF/Water (1:1). Add LiOH (2.5 equiv). Stir at RT until TLC shows consumption.[7]

  • Purification: Acidify to pH 3. Extract with EtOAc if no precipitate forms. Recrystallize from EtOAc/Hexane.

    • Expected Yield: 70-80%

    • Regio-purity: >90% 1,5-isomer [3].[6]

Analytical Verification

Do not rely solely on LC-MS. Both isomers have identical masses.

  • 1H NMR (NOESY/ROESY): This is the gold standard.

    • 1,5-Isomer: You will see a NOE cross-peak between the N-Methyl group and the C4-H (pyrazole ring proton) AND the substituent at C5 (if applicable).

    • 1,3-Isomer: The N-Methyl group will show NOE to C5-H (if unsubstituted) but not to the group at C3.

  • 13C NMR: The chemical shift of the N-methyl carbon often differs by 2-5 ppm between isomers.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from 1

  • Gosselin, F., et al. (2004). Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[8] Synlett.[8][9] (Cited via PMC Review: 10)

  • Fustero, S., et al. (2008). Fluorinated alcohols as solvents for the regioselective synthesis of pyrazoles.[1] Journal of Organic Chemistry. (Contextualized via 11)

  • ChemicalBook. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Synthesis Protocols. Retrieved from 5

Sources

Troubleshooting

troubleshooting low yields in pyrazole ester hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolysis of pyrazole esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolysis of pyrazole esters. While seemingly a textbook saponification, the unique heterocyclic nature of pyrazoles introduces complex variables such as amphoterism, regioselective steric shielding, and thermal instability.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind low yields and a self-validating framework to rescue your syntheses.

Diagnostic Decision Tree for Low Yields

Before altering your reaction conditions, you must identify where the mass balance is being lost. Use the following diagnostic workflow to pinpoint the failure mode.

DiagnosticFlow Start Start: Yield < 40% TLC Is the starting ester fully consumed? Start->TLC Steric Steric/Electronic Blockade (See FAQ 2) TLC->Steric No (SM remains) Aqueous Is the product trapped in the aqueous phase? TLC->Aqueous Yes (SM consumed) Zwitterion Zwitterion Formation Adjust pH to Isoelectric Point (See FAQ 1) Aqueous->Zwitterion Yes (Poor extraction) Decarb Thermal Decarboxylation Product degraded to pyrazole (See FAQ 3) Aqueous->Decarb No (Missing mass) Success Target Isolated Zwitterion->Success

Caption: Diagnostic flowchart for troubleshooting pyrazole ester hydrolysis mass loss.

Troubleshooting FAQs: Mechanistic Insights

Q1: My starting material is fully consumed according to LC-MS, but my isolated yield after aqueous workup is <20%. Where did my product go?

The Causality: Your product is likely trapped in the aqueous phase due to the amphoteric nature of pyrazole carboxylic acids. The pyrazole nitrogen is weakly basic (protonated at pH < 2), while the carboxylic acid is acidic (deprotonated at pH > 4.5). If you acidify the reaction mixture to pH 1 using concentrated HCl—a common habit in standard ester hydrolyses—you protonate the pyrazole ring, forming a highly water-soluble pyrazolium cation. The Solution: You must exploit the isoelectric point (pI). For most pyrazole-3-carboxylic acids, the zwitterionic minimum solubility occurs at pH 3.0 [1]. Carefully acidify the aqueous layer to exactly pH 3 using 1M HCl. At this pH, the molecule is neutral overall, and the product will typically precipitate directly out of solution, allowing for simple vacuum filtration[1].

Q2: I am trying to hydrolyze a 1-alkyl-1H-pyrazole-5-carboxylate, but the reaction stalls at 10% conversion. Should I boil it in 5M NaOH?

The Causality: Do not boil it. You are encountering severe steric hindrance. In N-substituted pyrazoles, the C5-ester is sterically shielded by the adjacent N-alkyl group, which blocks the optimal Bürgi-Dunitz trajectory for the incoming hydroxide nucleophile. In fact, under controlled conditions, a C3-ester hydrolyzes approximately 10 times faster than a C5-ester[1]. Furthermore, base-catalyzed hydrolysis of pyrazoles is highly sensitive to electronic effects, proceeding with a Hammett


 value of 1.5, meaning electron-donating alkyl groups further reduce the electrophilicity of the carbonyl[2].
The Solution:  Instead of forcing the reaction with harsh heat (which leads to degradation), switch to a more nucleophilic hydroxide source (LiOH) in a highly solvating mixed solvent system (THF/MeOH/H2O, 3:1:1) and allow it to stir at 40 °C for an extended period (24-48 h). The lithium cation acts as a Lewis acid, coordinating the carbonyl oxygen and enhancing electrophilicity.
Q3: I heated my acidic workup to help dissolve some salts, but now NMR shows a missing pyrazole proton and no carboxylic acid peak. What happened?

The Causality: You have inadvertently triggered thermal decarboxylation. Pyrazole-3-carboxylic acids and 5-carboxylic acids are notoriously prone to decarboxylation upon heating, particularly under acidic conditions[3][4]. Protonation of the pyrazole nitrogen facilitates the formation of an ylide intermediate, driving the irreversible loss of


. This transforms your target into a simple, unsubstituted pyrazole derivative[4].
The Solution:  Never heat pyrazole carboxylic acids in the presence of strong acids. Perform all acidifications at 0–5 °C (ice bath) and avoid rotary evaporation of highly acidic aqueous solutions at elevated bath temperatures.

Quantitative Data: Hydrolysis Condition Matrix

To optimize your workflow, compare the expected outcomes of various hydrolysis conditions summarized below.

Hydrolysis ConditionReagents & SolventTemp (°C)Relative RateDecarboxylation RiskRecommended Use Case
Mild Base (Standard) LiOH (2 eq), THF/H2O (3:1)20–25ModerateLow Unhindered C3/C4 pyrazole esters.
Strong Base (Forced) NaOH (5 eq), EtOH/H2O80 (Reflux)FastModerateSterically hindered C5 esters (Monitor closely).
Acid-Catalyzed 6M HCl, Dioxane100SlowHigh Not recommended due to complete decarboxylation.
Enzymatic/Mild Esterase, pH 7.4 Buffer37Very SlowNoneHighly sensitive substrates (e.g., prodrug studies)[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step contains a built-in check to ensure the chemical state of the reaction is exactly as intended before proceeding.

Objective: High-yield hydrolysis of a sterically hindered pyrazole ester to its corresponding carboxylic acid.

Step 1: Reaction Setup

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and Methanol (3:1 ratio, 0.2 M concentration). Validation: Solution must be completely clear. If not, increase solvent volume.

  • In a separate vial, dissolve LiOH·

    
     (3.0 eq) in distilled water (equal volume to the Methanol used).
    
  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature.

Step 2: Reaction Monitoring

  • Stir the biphasic/cloudy mixture vigorously. It will typically homogenize as the ester cleaves and the water-soluble carboxylate salt forms.

  • Validation Check: At 4 hours, perform TLC (Eluent: 50% EtOAc/Hexane). The starting material spot should be absent. The product (carboxylate salt) will remain on the baseline.

Step 3: Controlled Workup (Critical Phase)

  • Crucial Step: Concentrate the reaction mixture under reduced pressure (bath temp < 30 °C) to remove the THF and Methanol. Causality: If organics remain, the product will partition into the organic layer during acidification, ruining the precipitation.

  • Dilute the remaining aqueous residue with additional water and wash once with Diethyl Ether or MTBE. Discard the organic layer. Validation: This removes unreacted ester and non-polar impurities.

  • Cool the aqueous layer in an ice bath to 0–5 °C.

  • Insert a calibrated pH probe. Slowly add 1M HCl dropwise until the pH reaches exactly 3.0 [1].

  • Validation Check: A thick white/off-white precipitate should form immediately as the zwitterionic isoelectric point is reached.

Step 4: Isolation

  • Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Collect the solid via vacuum filtration, wash with ice-cold water (minimizing volume to prevent dissolution), and dry under high vacuum.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive pathways during the workup phase, highlighting why pH control is the absolute determinant of yield.

ReactionPathway Ester Pyrazole Ester (Starting Material) Salt Pyrazole Carboxylate Salt (Water Soluble, pH > 9) Ester->Salt LiOH / THF / H2O Target Pyrazole Carboxylic Acid (Precipitates at pH ~3.0) Salt->Target 1M HCl (Careful to pH 3) Cation Pyrazolium Cation (Water Soluble, pH < 1) Salt->Cation Conc. HCl (Overshoot to pH 1) Degradation Decarboxylated Pyrazole (Lost Product) Target->Degradation Heat (>60°C) + Acid Cation->Degradation Heat

Caption: Divergent workup pathways showing target isolation at pH 3 vs. degradation/loss.

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

A Comparative Guide for Structural Validation & Purity Assessment Executive Summary & Strategic Context In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, factor Xa inhibitors), the regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Validation & Purity Assessment

Executive Summary & Strategic Context

In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, factor Xa inhibitors), the regioselectivity of the cyclization step is a critical quality attribute. The reaction between 4-methylphenylhydrazine and a 1,3-dicarbonyl equivalent often yields a mixture of two regioisomers: the target 1,3-isomer (1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid) and the undesired 1,5-isomer .

Distinguishing these isomers solely by LC-MS is often insufficient due to identical molecular weights (


 g/mol ). 1H NMR spectroscopy  remains the definitive orthogonal method for structural assignment.

This guide provides a robust, self-validating protocol to:

  • Definitively assign the regiochemistry (1,3- vs. 1,5-substitution).

  • Quantify the isomeric ratio.

  • Differentiate the free acid from its ester precursors.

Structural Analysis & The Regioisomer Challenge

Before interpreting the spectrum, we must understand the proton environments. The critical distinction lies in the interaction between the N-aryl ring and the pyrazole core.

The Competitors
FeatureTarget (1,3-Isomer) Alternative (1,5-Isomer) Precursor (Ethyl Ester)
Structure 1-(4-methylphenyl)-3-COOH1-(4-methylphenyl)-5-COOH1-(4-methylphenyl)-3-COOEt
Key Proton H5 (Adjacent to N1)H3 (Adjacent to N2)H5
Sterics Planar/Near-planar N-Ar bondTwisted N-Ar bond (Steric clash with COOH)Similar to Target
Electronic H5 is deshielded by N1 lone pairH3 is less deshieldedEthyl quartet/triplet present

Experimental Protocol (Self-Validating System)

To ensure reproducibility and accurate integration, follow this specific acquisition protocol.

A. Sample Preparation[1][2][3][4]
  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: CDCl

      
       often leads to broad or invisible carboxylic acid (-COOH) peaks due to proton exchange. DMSO-d6 stabilizes the dimer form, yielding a sharp singlet around 12-13 ppm.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: Sufficient signal-to-noise (S/N) for 13C satellites (if needed) without causing viscosity broadening.

B. Instrument Parameters
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Critical: The aromatic and pyrazole protons have long T1 relaxation times. A short D1 will under-integrate these signals relative to the methyl group, skewing purity calculations.

  • Scans (NS): 16 (Routine) or 64 (Quantitative).

C. Workflow Diagram

NMR_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 (Stabilize COOH) Start->Solvent Acquire Acquire 1H NMR (D1 ≥ 5s) Solvent->Acquire Check_COOH Check 12-13 ppm Acquire->Check_COOH Decision Is COOH Visible? Check_COOH->Decision Analyze_Regio Analyze H4/H5 Region (6.5 - 8.5 ppm) Decision->Analyze_Regio Yes Dry Dry Sample (Remove H2O/HCl) Decision->Dry No (Broad/Missing) Dry->Solvent

Figure 1: Operational workflow for ensuring high-fidelity spectral acquisition.

Detailed Spectral Analysis & Comparison

The following data compares the Target Molecule against its primary impurities/alternatives.

Table 1: Chemical Shift Comparison (in DMSO-d6)[1][5]
Proton AssignmentTarget: 1,3-Isomer (

ppm)
Alternative: 1,5-Isomer (

ppm)
Multiplicity Coupling (

)
-COOH 12.8 - 13.1 13.0 - 13.5Broad Singlet-
Pyrazole H5 8.45 - 8.55 AbsentDoublet

Hz
Pyrazole H3 Absent7.60 - 7.75 Doublet

Hz
Ar-H (Ortho) 7.70 - 7.80 7.30 - 7.45Doublet (AA'BB')

Hz
Ar-H (Meta) 7.30 - 7.407.20 - 7.30Doublet (AA'BB')

Hz
Pyrazole H4 6.90 - 7.00 6.80 - 6.90Doublet

Hz
Ar-CH

2.35 - 2.40 2.35 - 2.40Singlet-
Key Diagnostic Signals (The "Fingerprint")
1. The Pyrazole "H5" vs "H3" Distinction

This is the primary differentiator .

  • In the 1,3-isomer (Target): The proton at position 5 (H5) is adjacent to the bridgehead Nitrogen (N1). However, electronically, it behaves similarly to an azomethine proton. More importantly, it is spatially close to the ortho-protons of the p-tolyl ring. It typically resonates downfield at ~8.5 ppm .

  • In the 1,5-isomer: The carboxylic acid is at position 5.[1] The remaining proton is at position 3 (H3). H3 is generally more shielded than H5, appearing upfield at ~7.7 ppm .

2. The Anisotropic Twist (Aromatic Region)
  • 1,3-Isomer: The molecule is relatively planar. The ortho-protons of the tolyl ring are deshielded by the pyrazole ring current, appearing at ~7.75 ppm .

  • 1,5-Isomer: The bulky carboxylic acid at position 5 forces the N-aryl ring to twist out of plane to relieve steric strain. This twist disrupts the conjugation and places the ortho-protons in the shielding cone of the carbonyl or pyrazole pi-system, shifting them upfield to ~7.35 ppm .

Advanced Verification: The NOE Decision Tree

If 1D NMR is ambiguous (e.g., in a mixture), a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive "Self-Validating" step.

  • Experiment: Irradiate the ortho-protons of the p-tolyl ring (~7.75 ppm).

  • Target (1,3-Isomer): You will see a strong NOE enhancement of the Pyrazole H5 (~8.5 ppm).

  • Alternative (1,5-Isomer): You will see NO enhancement of a pyrazole proton (because H4 is too far and H3 is on the other side). You might see enhancement of the COOH (if exchange is slow) or no pyrazole interaction.

NOE_Logic Start Irradiate Ar-Ortho Protons (~7.75 ppm) Observe Observe Pyrazole Region Start->Observe Result_A Strong NOE at ~8.5 ppm (H5) Observe->Result_A Result_B No NOE at Pyrazole H Observe->Result_B Conclusion_A CONFIRMED: 1,3-Isomer (Target) Result_A->Conclusion_A Conclusion_B CONFIRMED: 1,5-Isomer (Impurity) Result_B->Conclusion_B

Figure 2: Logical decision tree for structural confirmation using NOE.

Common Pitfalls & Troubleshooting

ObservationCauseSolution
Missing COOH Peak Wet DMSO or H/D exchange.Dry sample; add molecular sieves to NMR tube.
Split Methyl Peak Rotamers or Mixture of Isomers.Check integration. If ratio is ~50:50 and peaks are close, it's rotamers (rare for 1,3). If ratio varies, it's the 1,5-isomer mixture.
Broad Aromatics Restricted rotation of the Tolyl ring.Run VT-NMR (Variable Temperature) at 50°C to sharpen peaks.
Extra Quartet/Triplet Residual Ethyl Ester.Check 4.2 ppm (q) and 1.3 ppm (t). Monitor hydrolysis completion.

References

  • Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. (Demonstrates NOE confirmation of pyrazole regiochemistry).

  • Evaluation of Pyrazole Regiochemistry. (General reference for 1H/13C shifts in N-aryl pyrazoles).

  • Spectroscopy of Carboxylic Acids. (Reference for -COOH chemical shifts and solvent effects).

Sources

Comparative

A Researcher's Guide to Distinguishing Pyrazole-3-Carboxylic and 5-Carboxylic Acids Using HMBC NMR

Executive Summary The structural elucidation of constitutional isomers, such as pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid, presents a significant analytical challenge in synthetic and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of constitutional isomers, such as pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid, presents a significant analytical challenge in synthetic and medicinal chemistry. Due to annular tautomerism, standard one-dimensional ¹H and ¹³C NMR spectra are often ambiguous. This guide provides an in-depth comparison and a definitive methodology for distinguishing these isomers using the Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment. By focusing on key long-range proton-carbon correlations, specifically the ³JCH coupling between the pyrazole ring protons and the carboxylic acid carbon, researchers can achieve unambiguous structural assignment.

The Analytical Challenge: Isomer Ambiguity in Pyrazole Scaffolds

Pyrazole carboxylic acids are privileged scaffolds in drug discovery, appearing in numerous pharmacologically active compounds. The precise substitution pattern on the pyrazole ring is critical for biological activity, making accurate structural verification essential. However, N-unsubstituted pyrazoles exist as a dynamic equilibrium of tautomers, which can complicate NMR spectral interpretation. For pyrazole-3(5)-carboxylic acid, this tautomerism can average the chemical environments of the C3 and C5 positions, making it difficult to determine the exact point of attachment for the carboxylic acid group based on chemical shifts alone. While 1D NMR provides a fingerprint of the molecule, it often fails to resolve the connectivity between the carboxylic acid moiety and the specific carbon of the pyrazole ring.

To overcome this, a two-dimensional NMR technique that reveals long-range connectivity is required. The HMBC experiment is the cornerstone for this task, as it detects correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH), providing a clear map of the molecular skeleton.[1][2][3]

The HMBC Solution: Pinpointing Connectivity Through Long-Range Couplings

The HMBC experiment is designed to reveal correlations between protons and carbons that are two, three, and occasionally four bonds apart, while suppressing direct one-bond correlations.[2] This is precisely the information needed to link the carboxylic acid group to the pyrazole ring. The key is to identify a proton on the pyrazole ring and observe its correlation to the quaternary carbon of the carboxylic acid (C=O). The presence or absence of specific three-bond (³JCH) correlations provides the definitive evidence for structural assignment.

Signature Correlations for Pyrazole-3-Carboxylic Acid

In pyrazole-3-carboxylic acid, the carboxylic acid group is attached to the C3 position. The pyrazole ring contains two protons, H4 and H5. The critical diagnostic correlation is the three-bond coupling between proton H5 and the carboxylic acid carbon (C OOH). A weaker, two-bond correlation may also be observed between H4 and the C OOH carbon.

  • Key Correlation: A ³JCH correlation between H5 and the carboxyl carbon.

  • Supporting Correlation: A ²JCH correlation between H4 and the carboxyl carbon.

Caption: Key HMBC correlations for pyrazole-3-carboxylic acid.

Signature Correlations for Pyrazole-5-Carboxylic Acid

Conversely, in pyrazole-5-carboxylic acid, the carboxylic acid group is at the C5 position. The ring protons are now H3 and H4. In this isomer, the diagnostic three-bond correlation will be observed between proton H3 and the carboxylic acid carbon (C OOH). A two-bond correlation from H4 to the C OOH carbon is also expected.

  • Key Correlation: A ³JCH correlation between H3 and the carboxyl carbon.

  • Supporting Correlation: A ²JCH correlation between H4 and the carboxyl carbon.

Caption: Key HMBC correlations for pyrazole-5-carboxylic acid.

Data Summary and Comparison

The unambiguous assignment is made by observing which pyrazole proton shows a clear three-bond correlation to the carboxyl carbon. The table below summarizes the expected key correlations.

IsomerRing ProtonsKey ³JCH Correlation to C=OSupporting ²JCH Correlation to C=O
Pyrazole-3-Carboxylic Acid H4, H5H5C OOHH4 → C OOH
Pyrazole-5-Carboxylic Acid H3, H4H3C OOHH4 → C OOH

Experimental Protocol

This section provides a robust, self-validating protocol for acquiring high-quality HMBC data suitable for this analysis.

Step 1: Sample Preparation
  • Dissolve the Sample: Dissolve 5-10 mg of the pyrazole carboxylic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can solubilize both the acid and potential salt forms, and the acidic proton is often observable.

  • Homogenize: Ensure the sample is fully dissolved and the solution is homogeneous. Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and 1D Spectra Acquisition
  • Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz.[4]

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Acquire 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the pyrazole ring protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shift of the carboxylic acid carbon (typically >160 ppm).

Step 3: HMBC Experiment Acquisition
  • Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker or gHMBC on Varian/Agilent).

  • Set Spectral Windows:

    • In the proton (F2) dimension, set the spectral width to encompass all proton signals.

    • In the carbon (F1) dimension, set the spectral width to cover the expected range of carbon signals, ensuring the quaternary carboxyl carbon is included (e.g., 0-200 ppm).

  • Optimize the Long-Range Coupling Constant (JCH): This is a critical parameter. For aromatic and heterocyclic systems, a long-range delay optimized for a J-coupling of 8 Hz is a robust starting point.[2][5] This value provides a good compromise for detecting both ²JCH and ³JCH correlations.

  • Acquisition Parameters:

    • Number of Scans (NS): Set to a multiple of 8 or 16 (e.g., 16 scans per increment) to ensure good signal-to-noise.

    • Number of Increments (TD in F1): Use 256 or 512 increments to achieve adequate resolution in the carbon dimension.

    • Relaxation Delay (d1): Use a relaxation delay of 1.5 to 2.0 seconds.

  • Run Experiment: The experiment may take from 30 minutes to several hours, depending on the sample concentration and spectrometer sensitivity.[3]

Step 4: Data Processing and Analysis
  • Fourier Transform: Apply a sine-bell or squared sine-bell window function in both dimensions and perform the Fourier transform.

  • Phasing and Calibration: Phase the spectrum and reference it using the residual solvent signals.

  • Analyze Cross-Peaks: Carefully examine the HMBC spectrum for correlations between the pyrazole ring protons (identified from the ¹H spectrum) and the carboxylic acid carbon (identified from the ¹³C spectrum). The presence of the key ³JCH cross-peak, as outlined in Section 3, will provide the definitive structural assignment.

Conclusion

While 1D NMR methods may fall short in distinguishing between pyrazole-3-carboxylic and pyrazole-5-carboxylic acids, the HMBC experiment offers a clear and definitive solution. By methodically acquiring and analyzing the long-range proton-carbon correlations, researchers can confidently establish the molecular connectivity and assign the correct isomeric structure. The key diagnostic lies in identifying the three-bond correlation between a specific pyrazole ring proton (H5 for the 3-isomer, H3 for the 5-isomer) and the carboxylic acid carbon. This approach exemplifies the power of 2D NMR in resolving complex structural problems in modern chemistry.

References

  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark Akademik. [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Wiley SpectraBase. [Link]

  • Jasiński, M., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(3), 3586-3616. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem Compound Database. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1937-1945. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • ResearchGate. (n.d.). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(4-methylphenyl)-, hydrazide. Wiley SpectraBase. [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-5-carboxylic acid, 4-methyl-3-phenyl-, 2-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]hydrazide. Wiley SpectraBase. [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 1-[2-oxo-2-[(1-phenylethyl)amino]ethyl]-. Wiley SpectraBase. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Butts, C. P., & Jones, C. D. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(27), 4964-4977. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Wang, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1898. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

  • ResearchGate. (n.d.). ¹H‐¹³C HMBC 3 bond correlations indicating the assignments of NH‐insertion products 11a and 12a. [Link]

  • Wang, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1898. [Link]

  • ResearchGate. (n.d.). JC,H Correlations in the HMBC NMR spectrum of 5r. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester. Wiley SpectraBase. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Kebiroglu, M. H., & Ozturk, T. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of Molecular Modeling, 31(7), 183. [Link]

  • E-Journal of Chemistry. (n.d.). Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. [Link]

  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. JEOL Application Notes. [Link]

  • Arkat USA. (n.d.). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. [Link]

Sources

Validation

Comparative Characterization Guide: Mass Spectrometry Profiling of 1-(p-tolyl)pyrazole-3-carboxylic Acid

Topic: Comparative Mass Spectrometry Profiling of 1-(p-tolyl)pyrazole-3-carboxylic Acid Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Medicinal Chemists.[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Mass Spectrometry Profiling of 1-(p-tolyl)pyrazole-3-carboxylic Acid Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Medicinal Chemists.[1]

[1]

Executive Summary: The Analytical Challenge

1-(p-tolyl)pyrazole-3-carboxylic acid (MW 202.07 Da) is a critical pharmacophore often utilized as a scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structural integrity hinges on the stability of the N-aryl bond and the lability of the carboxylic acid moiety.

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing this molecule from its structural isomers (e.g., 5-carboxylic acid variants) or metabolic byproducts (e.g., hydroxylated tolyl metabolites) is paramount.[1] This guide objectively compares the fragmentation performance of Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) , establishing a definitive protocol for identification and quantification.

Materials & Methods: Standardized Protocol

To ensure reproducibility, the following experimental conditions are recommended as a baseline for comparative analysis.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) or Q-TOF for high resolution.

  • Solvents:

    • Phase A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).[1]

    • Phase B: Acetonitrile or Methanol.

  • Infusion: Direct infusion at 10 µL/min for optimization; LC flow at 0.4 mL/min.

  • Collision Energy (CE): Ramped 10–50 eV to capture full fragmentation pathways.

Comparative Analysis: Ionization Modalities

This section contrasts the two primary ionization modes. Unlike commercial product comparisons, this analysis compares analytical utility.

Mode A: Negative Electrospray Ionization (ESI-)

Primary Utility: Quantification & High Sensitivity.[1] Mechanism: Deprotonation of the carboxylic acid group


.[2]
  • Performance: ESI(-) typically yields a 5–10x higher signal-to-noise ratio for this molecule due to the acidic nature of the carboxylic moiety (

    
    ).[1]
    
  • Fragmentation Pattern:

    • Precursor: m/z 201.1[1]

    • Dominant Fragment: m/z 157.1 (Loss of

      
      , 
      
      
      
      44 Da).
    • Specificity: High. The decarboxylation is rapid and clean, making the

      
       transition ideal for MRM (Multiple Reaction Monitoring) quantification assays.
      
    • Drawback: Limited structural information beyond the loss of the acid group.[3]

Mode B: Positive Electrospray Ionization (ESI+)

Primary Utility: Structural Elucidation & Fingerprinting. Mechanism: Protonation of the pyrazole nitrogen


.
  • Performance: Lower absolute sensitivity than ESI(-) but richer fragmentation spectra.[1]

  • Fragmentation Pattern:

    • Precursor: m/z 203.1[1]

    • Primary Fragment: m/z 185.1 (Loss of

      
      , acylium ion formation).
      
    • Secondary Fragment: m/z 157.1 (Subsequent loss of CO).

    • Deep Fragments: Ring cleavage events (Retro-Diels-Alder) observed at higher collision energies (>35 eV), producing diagnostic ions at m/z 130 and m/z 77 (phenyl).[1]

  • Advantage: Provides "fingerprint" data necessary to distinguish the p-tolyl isomer from potential m-tolyl or o-tolyl impurities based on subtle energy shifts in ring fragmentation.[1]

Summary Table: Diagnostic Ion Comparison
FeatureESI(-) ModeESI(+) Mode
Precursor Ion (m/z) 201.07

203.08

Base Peak (100%) 157.1 (Decarboxylated)185.1 (Acylium)
Key Neutral Loss

(44 Da)

(18 Da), then

(28 Da)
Sensitivity High (Preferred for Quant)Moderate (Preferred for ID)
Mechanism Simple cleavage (Heterolytic)Rearrangement + Cleavage

Mechanistic Fragmentation Pathways[6][7][8]

The following diagram illustrates the causal pathways for fragmentation. Note the distinct divergence between the "clean" negative mode pathway and the multi-step positive mode pathway.

FragmentationPathways cluster_pos Positive Mode (ESI+) cluster_neg Negative Mode (ESI-) M_Pos [M+H]+ m/z 203 Frag_185 Acylium Ion m/z 185 M_Pos->Frag_185 - H2O (18 Da) Frag_157_Pos 1-(p-tolyl)pyrazole cation m/z 157 Frag_185->Frag_157_Pos - CO (28 Da) Frag_130 Ring Cleavage (-HCN) m/z 130 Frag_157_Pos->Frag_130 - HCN (27 Da) (High CE) M_Neg [M-H]- m/z 201 Frag_157_Neg Decarboxylated Anion m/z 157 M_Neg->Frag_157_Neg - CO2 (44 Da) (Dominant)

Figure 1: Comparative fragmentation trees for 1-(p-tolyl)pyrazole-3-carboxylic acid.[1] Blue nodes indicate positive ionization pathways; Red nodes indicate negative ionization pathways.[1]

Detailed Interpretation of Spectra

The "Tolyl" Marker

A critical aspect of validating this specific molecule is confirming the presence of the p-tolyl group.

  • Observation: In deep fragmentation (High CE > 40eV), you may observe a minor fragment at m/z 91 (tropylium ion) in Positive Mode.

  • Validation: If the molecule were the phenyl analog (lacking the methyl group), the precursor would shift to m/z 189, and the deep fragment would be m/z 77 (phenyl cation). The consistent +14 Da shift across all fragments (203 vs 189; 157 vs 143) confirms the methylation of the aromatic ring.

The "Carboxylic" Signature[3][9]
  • Observation: The loss of 44 Da (

    
    ) in negative mode is diagnostic for carboxylic acids.
    
  • False Positive Check: If the loss is 45 Da in negative mode, it suggests a radical loss, which is rare in ESI. Ensure the instrument resolution is sufficient to distinguish loss of

    
     (43.99 Da) from Formamide or other adducts.
    

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum.[1][4] National Institute of Standards and Technology.

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.[4][5][6][7] Rapid Communications in Mass Spectrometry.[7]

  • Holzer, W., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[5]

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Carboxylic Acids.

Sources

Comparative

A Comparative Analysis of the Biological Activities of Pyrazole-3-Carboxylic and 5-Carboxylic Acid Derivatives

A Senior Application Scientist's Guide for Researchers in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4][5] Among the various functionalized pyrazoles, those bearing a carboxylic acid group have garnered significant attention due to their potential as therapeutic agents.[3][4][5] The positional isomerism of the carboxylic acid group, specifically at the 3- or 5-position of the pyrazole ring, can profoundly influence the biological activity of the resulting derivatives. This guide provides an in-depth, objective comparison of the biological activities of pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives, supported by experimental data to aid researchers in the strategic design of novel therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a versatile scaffold for drug design, offering a unique combination of electronic and steric properties.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets. The presence of the pyrazole nucleus can be found in several commercially available drugs, highlighting its therapeutic importance.[6] For instance, Celecoxib, a selective COX-2 inhibitor, features a pyrazole core and is widely used for its anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional NSAIDs.[1][7]

The functionalization of the pyrazole ring, particularly with a carboxylic acid moiety, provides a key handle for modulating the physicochemical properties and biological activity of the molecule. The carboxylic acid group can act as a pharmacophore, directly interacting with target proteins, or it can be derivatized into esters, amides, and other functional groups to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives

Derivatives of pyrazole-3-carboxylic acid have been extensively investigated and have demonstrated a broad spectrum of biological activities.

Anti-inflammatory Activity

Beyond COX inhibition, some pyrazole-3-carboxylic acid derivatives have been shown to modulate other inflammatory pathways, such as the suppression of pro-inflammatory cytokines like IL-6 and the inhibition of lipoxygenase (LOX).[1]

Antimicrobial Activity

Pyrazole-3-carboxylic acid derivatives have also emerged as promising antimicrobial agents. Studies have reported their efficacy against a range of both Gram-positive and Gram-negative bacteria.[6] For instance, certain 1H-pyrazole-3-carboxylic acid derivatives have shown notable activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida.[6] The antimicrobial activity is often dependent on the specific substitutions on the pyrazole ring. For example, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives demonstrated inhibitory effects on various Candida species.[6][9][10]

Anticancer Activity

The antiproliferative properties of pyrazole-3-carboxylic acid derivatives have been investigated against various cancer cell lines.[11][12][13] Some compounds have exhibited significant cytotoxic effects. For example, certain 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been evaluated for their antiproliferative activity against HeLa, Vero, and C6 cell lines.[12][13] In one study, a particular derivative showed higher performance against these cell lines compared to other synthesized compounds.[12][13] Another study reported that 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide derivatives showed potential as anticancer agents.[11]

Other Biological Activities

Derivatives of pyrazole-3-carboxylic acid have also been explored for other therapeutic applications, including:

  • Antiviral activity: Some derivatives have been identified as inhibitors of the Dengue virus protease.[14]

  • Endothelin-1 antagonist activity: A series of compounds bearing a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus were evaluated for their endothelin-1 antagonist activities.[15]

Biological Activities of Pyrazole-5-Carboxylic Acid Derivatives

While the body of literature on pyrazole-5-carboxylic acid derivatives is less extensive compared to their 3-carboxylic acid counterparts, several studies have highlighted their significant biological potential.

Anticancer Activity

Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been identified as having potent anti-proliferative activity against a broad range of tumor cell lines.[16] One compound from this class demonstrated selective inhibition of a human B-cell lymphoma cell line and was shown to be orally bioavailable and well-tolerated in mice.[16]

Insecticidal Activity

Novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings have been synthesized and evaluated for their insecticidal activities against Aphis fabae.[17] Some of these compounds exhibited good activity, with one derivative showing 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid.[17]

Head-to-Head Comparison: Pyrazole-3-carboxylic vs. 5-carboxylic Acid Derivatives

Direct comparative studies evaluating the biological activities of pyrazole-3-carboxylic and 5-carboxylic acid isomers are not extensively reported in the literature. However, a comparative analysis can be drawn from the available data for each class of compounds.

Biological ActivityPyrazole-3-Carboxylic Acid DerivativesPyrazole-5-Carboxylic Acid DerivativesKey Observations
Anti-inflammatory Widely reported, often via COX-2 inhibition.[1][8] IC50 values in the nanomolar range have been achieved.[1]Less frequently reported in the provided literature.Pyrazole-3-carboxylic acid derivatives appear to be more extensively explored and established as anti-inflammatory agents.
Antimicrobial Broad-spectrum activity against bacteria and fungi.[6][9][10] MIC values can be as low as 16 µg/L against S. aureus for some derivatives.[9]Some reports of antibacterial activity, but less extensive than for the 3-isomers.[15]The 3-carboxylic acid scaffold seems to be a more common starting point for the development of antimicrobial agents.
Anticancer Activity against various cell lines (e.g., HeLa, C6).[12][13] IC50 values in the micromolar range have been reported.[11]Potent and selective activity against specific cancer cell lines, such as B-cell lymphoma.[16]Both isomers show promise as anticancer agents, with the potential for different selectivity profiles based on the carboxylic acid position.
Other Activities Antiviral (Dengue virus protease inhibitors),[14] endothelin-1 antagonists.[15]Insecticidal activity.[17]The positional isomerism appears to lead to distinct biological applications beyond the more commonly studied activities.

Structure-Activity Relationship (SAR) Insights

The position of the carboxylic acid group on the pyrazole ring is a critical determinant of biological activity. This is likely due to its influence on the overall electronic distribution of the molecule and its ability to form specific interactions with the target protein's active site.

For pyrazole-3-carboxylic acid derivatives , the carboxylic acid group, often in conjunction with substituents at the 1, 4, and 5-positions, plays a crucial role in defining the potency and selectivity of the compound. For example, in the context of COX-2 inhibition, the substituents on the pyrazole ring can be tailored to fit into the specific binding pockets of the enzyme.

For pyrazole-5-carboxylic acid derivatives , the different spatial orientation of the carboxylic acid group can lead to interactions with different residues in a target's binding site, potentially resulting in a different pharmacological profile. The development of potent and selective anticancer agents from this scaffold highlights the unique opportunities it presents for drug design.[16]

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of pyrazole derivatives for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., Amplex Red)

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the minimum inhibitory concentration of a compound against a specific microorganism.

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (pyrazole derivatives)

  • Bacterial or fungal strains

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate growth medium.

  • Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include a positive control (microorganism without any compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the optical density at 600 nm can be measured to quantify growth.

Visualization of Concepts

Caption: Relationship between pyrazole carboxylic acid isomers and their primary biological activities.

cluster_workflow Biological Activity Screening Workflow cluster_invitro In Vitro Screening Start Synthesized Pyrazole Carboxylic Acid Derivatives InVitro In Vitro Assays Start->InVitro EnzymeAssay Enzyme Inhibition (e.g., COX, Kinase) InVitro->EnzymeAssay CellAssay Cell-based Assays (e.g., Cytotoxicity, Antimicrobial) InVitro->CellAssay InVivo In Vivo Models Lead Lead Compound Identification InVivo->Lead SAR Structure-Activity Relationship (SAR) Analysis SAR->InVivo EnzymeAssay->SAR CellAssay->SAR

Sources

Validation

Publish Comparison Guide: Characterization of 1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid

The following guide provides a technical comparison and characterization reference for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid and its critical structural isomers. Executive Summary & Technical Context 1-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and characterization reference for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid and its critical structural isomers.

Executive Summary & Technical Context

1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic scaffold used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates (e.g., COX-2 inhibitors).[1][2]

In synthetic applications, this compound is frequently generated via the cyclocondensation of p-tolylhydrazine with pyruvate derivatives. However, this reaction often yields a mixture of regioisomers (1,3- vs. 1,5-substitution).[1] Consequently, the melting point (MP) serves not just as a purity index, but as a definitive structural diagnostic tool to distinguish the desired 3-carboxylic acid from its 5-carboxylic acid or 4-carboxylic acid counterparts.[1]

This guide compares the physicochemical profiles of the target compound against its most common isomers to assist researchers in validating synthetic outcomes.

Melting Point Reference & Comparative Analysis

The following table contrasts the target compound with its closest structural analogs. Note that "unsubstituted" refers to the pyrazole ring carbons (C4/C5) lacking alkyl groups, while "substituted" refers to the common methyl-derivatives often formed during synthesis.[1]

Table 1: Physicochemical Performance Comparison
Compound IdentityStructure DescriptionCAS NumberMelting Point (°C)Key Diagnostic Feature
Target Compound 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid [Not widely listed]~145 – 150°C (Predicted)Lower MP than isomers; typically formed via hydrolysis of ethyl ester (MP ~91°C).[1]
Isomer A (Common) 3-methyl -1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid 885-46-1 204 – 212°C High melting point; forms when hydrazine attacks the ketone of a diketoester first.[1]
Isomer B (High Stability) 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid 879996-66-4 280 – 282°C (dec) Very high MP with decomposition; indicates C4 substitution (often via Vilsmeier-Haack).[1]
Isomer C (Inverted) 5-methyl -1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid 835-60-9 168 – 172°C Intermediate MP; often the kinetic product in cyclocondensation reactions.[1]

Critical Insight: If your synthesized sample melts between 204–212°C , you have likely synthesized the 5-carboxylic acid isomer (Isomer A), not the 3-carboxylic acid.[1] This is a common regioselectivity error in cyclocondensation chemistry.

Experimental Protocol: Synthesis & Validation

To ensure the isolation of the correct regioisomer, the following protocol utilizes regioselective hydrolysis and melting point validation.

Workflow: Regioselective Synthesis of 1-Arylpyrazole-3-Carboxylates

Principle: The reaction of p-tolylhydrazine with ethyl pyruvate derivatives yields a mixture. The 3-carboxylate ester is typically less sterically hindered and can be separated or selectively hydrolyzed under mild conditions.[1]

Step-by-Step Methodology
  • Cyclocondensation:

    • React 4-methylphenylhydrazine hydrochloride (1.0 eq) with ethyl pyruvate (1.1 eq) in ethanol.

    • Reflux for 3 hours.

    • Result: Formation of hydrazone intermediate.

  • Oxidative Cyclization (if using aldehyde precursors) or Direct Cyclization:

    • Treat the intermediate with Pb(OAc)₄ or SOCl₂ (depending on precursor) to close the ring.[1]

    • Checkpoint: The Ethyl Ester of the target compound typically melts at 89–91°C . If your ester melts >120°C, you have the wrong isomer.

  • Hydrolysis (The Critical Step):

    • Dissolve the ester in 10% NaOH/MeOH .

    • Stir at room temperature (mild) for 2 hours. Avoid harsh reflux to prevent decarboxylation.[1]

    • Acidify with 1M HCl to pH 2.

  • Purification:

    • Recrystallize the crude acid from Ethanol/Water (1:1) .[1]

    • Dry under vacuum at 45°C.

  • Validation:

    • Measure MP (Capillary method, 1°C/min ramp).

    • Compare against Table 1.

Visualizing the Isomer Divergence

The following diagram illustrates the mechanistic divergence that leads to different melting point outcomes.

G Start p-Tolylhydrazine + 1,3-Dielectrophile Intermediate Hydrazone Intermediate Start->Intermediate Condensation PathA Kinetic Cyclization (Attack at C3) Intermediate->PathA Steric Control PathB Thermodynamic Cyclization (Attack at C5) Intermediate->PathB Electronic Control ProdA Isomer A (5-COOH) MP: 204-212°C (Undesired) PathA->ProdA ProdB Target (3-COOH) MP: ~145-150°C (Desired) PathB->ProdB

Figure 1: Synthetic divergence pathways showing how reaction conditions dictate the formation of high-melting (5-COOH) vs. lower-melting (3-COOH) isomers.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 885-46-1).[1]Link[1]

  • Chem-Impex International. (2024).[1] Safety Data Sheet: 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-66-4).[1]Link[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2769594 (3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid).[1]Link[1]

  • ChemicalBook. (2024).[3] 5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid (CAS 835-60-9) Properties.[1][4][5][6][7]Link[1]

  • El-Sawy, E. R., et al. (2012).[1] "Synthesis and biological activity of some new 1-aryl-pyrazole-3-carboxylic acid derivatives." Acta Poloniae Pharmaceutica, 69(2), 233-243.[1] (Provides synthetic context for 1-arylpyrazole melting point ranges).

Sources

Comparative

Elemental Analysis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid: A Comparative Guide to CHNS/O Analyzers

Executive Summary & Scientific Context In drug discovery, pyrazole-3-carboxylic acid derivatives are highly privileged scaffolds, frequently serving as the pharmacophoric core for kinase inhibitors, cannabinoid receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In drug discovery, pyrazole-3-carboxylic acid derivatives are highly privileged scaffolds, frequently serving as the pharmacophoric core for kinase inhibitors, cannabinoid receptor antagonists, and anti-inflammatory agents. For researchers synthesizing 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (Molecular Formula:


, MW: 202.21  g/mol ), confirming absolute purity is a strict prerequisite for biological assays and peer-reviewed publication.

While NMR and High-Resolution Mass Spectrometry (HRMS) confirm structural identity, they are largely blind to inorganic salts, residual silica, and non-protonated solvents. Elemental Analysis (EA) remains the gold standard for determining bulk purity. The American Chemical Society (ACS) mandates that experimental CHNS values must fall within ±0.4% of theoretical values.

However, pyrazoles present a unique analytical challenge: the high thermal stability of the aromatic system and the strong N-N bond can lead to incomplete combustion or the formation of refractory nitrogen species. This guide objectively compares the performance of three industry-leading CHNS/O analyzers in characterizing this recalcitrant scaffold, providing causality-driven protocols and simulated performance data.

Theoretical Baseline & Analytical Challenges

Before evaluating instrument performance, we must establish the theoretical elemental mass fractions for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid:

  • Carbon (C): 65.34%

  • Hydrogen (H): 4.98%

  • Nitrogen (N): 13.85%

  • Oxygen (O): 15.82%

The Mechanistic Challenge: To achieve these precise values, the analyzer must completely rupture the pyrazole ring. If the combustion temperature is too low, or if the oxygen flash is insufficient, the N-N bond may survive, leading to artificially low Nitrogen readings and high Carbon readings (due to trapping). Consequently, the choice of instrument—specifically its combustion temperature and gas separation technology—is critical.

Comparative Product Analysis

We evaluated three top-tier elemental analyzers for their ability to handle nitrogen-rich, thermally stable heterocyclic compounds.

A. Thermo Fisher FlashSmart™ CHNS/O Analyzer

The FlashSmart operates on the dynamic flash combustion principle (modified Dumas method) [1].

  • Mechanism: Samples are dropped into a 950°C furnace. The oxidation of the tin capsule creates a localized exothermic flash, spiking the temperature to ~1800°C for a few seconds. Gases are separated via a specialized GC column.

  • Performance on Pyrazoles: Excellent. The localized thermal flash is usually sufficient to break the pyrazole N-N bond.

  • Key Advantage: The MultiValve Control (MVC) module allows fully automated, unattended switching between CHNS (combustion) and Oxygen (pyrolysis) modes without needing to power down or manually reconfigure the furnaces [1].

B. Elementar vario EL cube

The vario EL cube is designed for high-capacity, difficult-to-combust samples [2].

  • Mechanism: Utilizes a steady-state high-temperature furnace capable of reaching 1200°C, combined with patented Advanced Purge and Trap (APT) technology for gas separation.

  • Performance on Pyrazoles: Superior for highly refractory compounds. The sustained 1200°C ambient furnace temperature guarantees complete pyrazole ring destruction without relying solely on the tin flash.

  • Key Advantage: APT technology physically traps and releases

    
    , 
    
    
    
    , and
    
    
    sequentially. This ensures absolute baseline separation even at extreme elemental ratios (up to 12,000:1 C:N), preventing peak overlap between the large carbon signal and the smaller nitrogen signal [2].
C. PerkinElmer 2400 Series II

A classical, field-proven instrument based on the Pregl-Dumas method [3].

  • Mechanism: Uses steady-state combustion with frontal chromatography (a mixing chamber followed by a separation zone).

  • Performance on Pyrazoles: Highly reliable, though users often need to manually optimize the static/dynamic combustion times to ensure complete oxidation of stable heterocycles.

  • Key Advantage: Unmatched long-term reliability and the ability to finely tune the available oxygen volume and combustion time for specific sample matrices [3].

Experimental Data Comparison

The following table summarizes the simulated performance of these three instruments when analyzing highly purified 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. Data represents an average of


 replicates.
InstrumentC (%)H (%)N (%)O (%)Absolute Error (Avg)
Theoretical Baseline 65.34 4.98 13.85 15.82 -
Thermo FlashSmart65.31 ± 0.054.99 ± 0.0213.83 ± 0.0415.85 ± 0.060.025%
Elementar vario EL cube65.33 ± 0.034.98 ± 0.0113.84 ± 0.0215.83 ± 0.040.010%
PerkinElmer 2400 Series II65.28 ± 0.085.01 ± 0.0413.80 ± 0.06N/A*0.046%

*Note: Oxygen determination on the 2400 Series II requires a manual hardware reconfiguration to pyrolysis mode, which was excluded from this continuous-run simulation.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, elemental analysis cannot be treated as a "black box." The following step-by-step methodology ensures a self-validating system, explaining the causality behind each critical parameter.

Phase 1: System Suitability & Calibration
  • Purge & Leak Check: Flush the system with Helium (carrier gas) and perform an automated leak check. Causality: Even microscopic atmospheric leaks will introduce ambient

    
     and 
    
    
    
    , destroying data accuracy.
  • Blank Runs: Run 3 empty capsules. Causality: Establishes the baseline integration to subtract trace carbon or nitrogen present in the capsule material itself.

  • K-Factor Calibration: Run 3 replicates of a known standard (e.g., Sulfanilamide,

    
    ). Causality: Sulfanilamide is chosen because its C/N ratio is structurally comparable to pyrazoles, ensuring the Thermal Conductivity Detector (TCD) response factors are accurately calibrated for this specific dynamic range.
    
Phase 2: Sample Preparation
  • Weighing: Using a microbalance (resolution: 0.001 mg), weigh exactly 1.500 to 2.000 mg of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

  • Encapsulation (CHNS): Seal the sample in a Tin (Sn) capsule. Causality: Tin acts as a catalyst. When exposed to

    
     in the furnace, tin oxidizes in a violent exothermic reaction, temporarily boosting the local temperature to ~1800°C to shatter the pyrazole ring.
    
  • Encapsulation (Oxygen): For oxygen analysis, weigh a separate sample into a Silver (Ag) capsule. Causality: Tin cannot be used here because its oxidation would consume the oxygen inherent to the sample, yielding false negatives.

Phase 3: Thermochemical Workflow
  • Combustion (Left Furnace): The autosampler drops the tin capsule into the oxidation reactor (950°C - 1200°C) simultaneously with a dosed pulse of pure

    
    . The sample converts into 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • Reduction (Right Furnace): The carrier gas sweeps the combustion cloud through a reactor packed with elemental Copper at 650°C. Causality: Pyrazole combustion generates a mixture of nitrogen oxides (

    
    ). The copper quantitatively reduces all 
    
    
    
    species into pure
    
    
    gas for accurate detection, while simultaneously scrubbing any unreacted
    
    
    that would otherwise damage the GC column.
  • Detection: Gases are separated via GC or Purge & Trap, then pass through the TCD. A final Sulfanilamide standard is run at the end of the sequence. Causality: Bracketing the sequence with a standard validates that the TCD did not drift due to ambient pressure changes during the run.

Mechanistic Workflow Visualization

G Sample 1. Sample Prep (Tin/Silver Capsule) Combustion 2. Flash Combustion (950-1200°C, O2) Sample->Combustion Injection Reduction 3. Reduction Furnace (Cu, 650°C) Combustion->Reduction CO2, H2O, NOx, SO2 Separation 4. Gas Separation (GC / Purge & Trap) Reduction->Separation NOx reduced to N2 Detection 5. TCD Detection (C, H, N, S, O) Separation->Detection Sequential Elution

Mechanistic workflow of CHNS/O elemental analysis from combustion to TCD detection.

References

  • Thermo Fisher Scientific. "High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module." Labrulez. Available at:[Link]

  • Elementar Analysensysteme GmbH. "Organic elemental analyzer vario EL cube." Elementar Official. Available at:[Link]

  • PerkinElmer. "PerkinElmer 2400 Series II CHNS/O Elemental Analyzer." IET Ltd Technical Documentation. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic Acid

Topic: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid proper disposal procedures Executive Summary & Chemical Profile Audience: Research Scientists, EHS Officers, and Lab Managers. Objective: Safe, compliant disposal o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid proper disposal procedures

Executive Summary & Chemical Profile

Audience: Research Scientists, EHS Officers, and Lab Managers. Objective: Safe, compliant disposal of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: Verify specific isomer, typically rare/custom synthesis).

This guide defines the operational workflow for disposing of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid , a functionalized pyrazole intermediate often used in drug discovery scaffolds. As a substituted organic acid, disposal protocols are governed by its combustibility , acidity , and potential aquatic toxicity .

Property Data
Chemical Structure Pyrazole ring substituted with a carboxylic acid (C3) and p-tolyl group (N1).
Physical State Solid (Crystalline powder).
Solubility Low in water; Soluble in DMSO, Methanol, DMF.
Primary Hazard Irritant (Xi) .[1] Causes skin/eye irritation; May cause respiratory irritation.[1]
RCRA Code (US) Not P- or U-listed. Classified as Characteristic Waste (if ignitable/reactive) or general Hazardous Organic Waste .
Hazard Identification & Segregation Strategy

Expert Insight: Effective disposal begins at the bench. Segregating this compound correctly prevents cross-contamination of waste streams, which can lead to costly fines or incinerator rejections.

GHS Classification (For Disposal Labeling)
Hazard ClassHazard StatementSignal Word
Skin Irrit. 2 H315: Causes skin irritation.WARNING
Eye Irrit. 2A H319: Causes serious eye irritation.[1][2][3]WARNING
STOT SE 3 H335: May cause respiratory irritation.[1]WARNING
Waste Segregation Rules
  • Do NOT Mix with Oxidizers: Avoid contact with strong oxidizing agents (e.g., nitric acid, perchlorates) in waste containers to prevent exothermic reactions.

  • Do NOT Mix with Strong Bases: As a carboxylic acid, it will react with bases. While not dangerous, this neutralizes the acid and may generate heat or precipitate salts, complicating downstream incineration.

  • Stream Selection:

    • Solid Waste: Place in "Hazardous Solid Waste" (Combustible).

    • Liquid Waste: Place in "Organic Solvent Waste" (Non-Halogenated, unless mixed with DCM/Chloroform).

Operational Disposal Workflows
Scenario A: Disposal of Pure Solid Substance

Context: Disposing of expired shelf stock or excess weighed material.

  • Containment: Transfer the solid into a clear, chemically compatible bag (polyethylene) or a screw-top jar.

  • Labeling: Attach a hazardous waste label.

    • Must include: Full chemical name (no abbreviations), "Irritant," "Solid," and start date.

  • Secondary Containment: Place the sealed primary container into the laboratory's dedicated Solid Hazardous Waste Drum .

  • Final Fate: High-temperature incineration (Waste Code: D001 if ignitable, otherwise general organic waste).

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Context: Post-reaction cleanup or HPLC effluent.

  • Solvent Assessment: Determine the primary solvent.

    • DMSO/Methanol/Ethyl Acetate: Use Non-Halogenated waste stream.

    • Dichloromethane (DCM): Use Halogenated waste stream.

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 before adding to the solvent drum to protect the container integrity (unless the drum is rated for corrosives).

  • Transfer: Pour into the appropriate solvent carboy using a funnel. Close the latch immediately.

Decision Logic: Disposal Pathway

The following diagram illustrates the decision-making process for disposing of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Dissolved Spill Spill Cleanup (Uncontrolled Release) StateCheck->Spill Accidental Drop Bag Double Bag in Polyethylene Solid->Bag SolventCheck Check Solvent Type Liquid->SolventCheck Sweep Sweep gently (Avoid Dust) Use Damp Paper Towel Spill->Sweep SolidBin Hazardous Solid Waste Bin (Combustible) Bag->SolidBin Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens SpillBag Seal in HazMat Bag Label 'Spill Debris' Sweep->SpillBag

Figure 1: Decision tree for classifying and routing pyrazole carboxylic acid waste streams.

Emergency Spill Procedures

Trustworthiness: These steps are self-validating based on the compound's properties (solid, irritant dust).

Immediate Action:

  • Isolate: Evacuate the immediate area if a large quantity (>50g) is spilled and dust is visible.

  • PPE: Don safety goggles, nitrile gloves, and a lab coat. Respiratory protection (N95 or P100) is critical to prevent inhaling irritant dust.

  • Containment:

    • Dry Spill: Do not dry sweep vigorously. Cover with a damp paper towel to suppress dust, then scoop into a bag.

    • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. The compound is soluble in organic solvents, so an ethanol wipe can remove final residues.

  • Disposal: Treat all cleanup materials (gloves, wipes, absorbent) as Hazardous Solid Waste (See Scenario A).

Regulatory Compliance & Environmental Fate
  • US EPA (RCRA): This chemical is not specifically listed (P or U list). However, the generator must determine if it exhibits characteristics of hazardous waste.[4]

    • Determination: Dispose of as Hazardous Waste to ensure destruction via incineration.

    • Prohibition:[2]NEVER flush down the drain. Pyrazole derivatives can be persistent in aquatic environments and may not be fully degraded by municipal water treatment [1].

  • EU Waste Framework Directive:

    • EWC Code: Suggest 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." RCRA Compliance. Available at: [Link]

  • PubChem. "Pyrazole-3-carboxylic acid derivatives - Safety and Hazards." National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic Acid

As a Senior Application Scientist, I frequently consult on the integration of novel pharmacophores into drug discovery pipelines. 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (also known as 1-(p-tolyl)-1H-pyrazole-3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of novel pharmacophores into drug discovery pipelines. 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (also known as 1-(p-tolyl)-1H-pyrazole-3-carboxylic acid) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists.

Handling this compound requires more than just following a generic Safety Data Sheet (SDS); it requires an understanding of why the chemical behaves the way it does. This guide provides a definitive, self-validating operational and logistical framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Physicochemical Hazard Assessment: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the compound's hazards. We do not just wear gloves because a protocol dictates it; we wear them because of the molecule's specific structural properties:

  • Acidity and Acute Irritation: The carboxylic acid moiety acts as an active proton donor. Upon contact with the physiological moisture of the eyes, mucous membranes, or sweat on the skin, it induces localized pH drops. This leads to acute irritation, protein denaturation at the microscopic level, and potential tissue damage.

  • Enhanced Dermal Penetration (LogP): The presence of the lipophilic p-tolyl and pyrazole rings significantly increases the compound's partition coefficient (LogP). This lipophilicity facilitates much easier transport across the stratum corneum (the skin's outermost layer) compared to highly polar, simple aliphatic acids.

  • Particulate Aerosolization: Supplied as a finely milled solid powder, the compound presents a distinct inhalation hazard. Micro-particulates can easily become airborne due to static charge during weighing or transfer, irritating the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

In accordance with the[1] and the National Research Council's authoritative framework, [2], the following PPE is mandatory for all operational workflows involving this compound.

Protection ZoneRequired PPE StandardMechanistic Justification & Causality
Eye/Face ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack an orbital seal. Goggles prevent fine, airborne pyrazole-acid powder from intruding into the ocular cavity during transfer.
Hands Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent chemical resistance to organic acids. Because the compound's lipophilic rings enhance skin penetration, a robust barrier is non-negotiable. Double-gloving is recommended for bulk transfers.
Body Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesPrevents particulate accumulation on street clothing. FR material is required because the organic solvents (e.g., DMF, Methanol) used to dissolve this compound are highly flammable.
Respiratory Chemical Fume Hood (Primary) / N95 (Secondary)All handling must occur in a properly functioning fume hood. If engineering controls fail or during a spill, an N95/P100 respirator prevents inhalation of aerosolized particulates.
Operational Workflows

The following protocols are designed as self-validating systems. Each step contains a built-in verification mechanism to ensure safety and precision.

Protocol 1: Safe Weighing and Solution Preparation
  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Don ANSI Z87.1 goggles, an FR lab coat, and double nitrile gloves.

  • Static Mitigation (Critical Step): Use an anti-static weighing boat and a grounded micro-spatula. Causality: The powder's electrostatic properties can cause it to "jump" when manipulated, increasing the risk of contamination and inhalation.

  • Transfer: Carefully transfer the required mass of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid into the weigh boat. Close the source bottle immediately to minimize atmospheric moisture exposure and degradation.

  • Dissolution Sequence: Transfer the powder to a volumetric flask. Add the chosen solvent (e.g., DMSO or Methanol) after the solid. Causality: Adding the solid first, followed by the solvent, washes down any micro-particulates adhering to the interior neck of the flask, ensuring accurate molarity and preventing rogue dust.

  • Decontamination: Wipe down the analytical balance and the surrounding hood surface with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol) to capture residual micro-dust.

Protocol 2: Spill Response and Decontamination

According to the[3], immediate and structured response is required for organic acid spills.

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill occurred outside a fume hood, immediately don an N95 respirator.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the powder. Cover the spill with a damp absorbent pad or lightly mist it with water to suppress dust.

  • Collection: Use a plastic scoop to collect the damp powder and absorbent materials. Causality: Avoid metal scoops if spark hazards exist due to the presence of flammable co-solvents in the workspace.

  • Neutralization: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough DI water rinse.

Waste Disposal & Environmental Logistics

Proper disposal is critical to prevent environmental contamination and comply with EPA/RCRA regulations.

  • Solid Waste: Unused solid chemical, contaminated weigh boats, and spill cleanup materials must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant Organic Acid." This must be routed for high-temperature incineration.

  • Liquid Waste: Solutions of the compound in organic solvents must be collected in compatible, clearly labeled organic waste carboys. Do not mix with strong oxidizing waste streams , as the organic pyrazole-tolyl framework is combustible and can react violently.

Chemical Handling & Exposure Response Pathway

G Start Initiate Handling Protocol: 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid PPE Don Required PPE (Nitrile, Z87.1 Goggles, FR Coat) Start->PPE FumeHood Transfer to Chemical Fume Hood (Face Velocity 80-100 fpm) PPE->FumeHood Exposure Exposure Incident Occurred? FumeHood->Exposure Skin Skin/Eye Contact Exposure->Skin Yes Inhale Inhalation of Particulates Exposure->Inhale Yes Proceed Execute Experimental Workflow (Weighing & Dissolution) Exposure->Proceed No Wash Flush with Water (15 min) Use Eyewash/Safety Shower Skin->Wash FreshAir Move to Fresh Air immediately Inhale->FreshAir Medical Seek Medical Attention Provide SDS to Physician Wash->Medical FreshAir->Medical Dispose Waste Segregation (Incineration for Solids) Proceed->Dispose

Workflow diagram detailing the handling, exposure response, and waste disposal pathways.

References
  • Title: OSHA Personal Protective Equipment (PPE) Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Chemical Safety Guide, 6th Ed. Source: National Institutes of Health (NIH) Office of Research Services (ORS) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.